4,4-Dimethylazetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-4(7)6-5/h3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGXZKGWFYOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4879-95-2 | |
| Record name | 4,4-dimethylazetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,4-dimethyl-β-lactam: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The β-lactam (2-azetidinone) ring system is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and related antibiotics. This technical guide provides a comprehensive exploration of a specific, non-proteinogenic β-lactam, 4,4-dimethyl-β-lactam (also known as 4,4-dimethyl-2-azetidinone). We delve into the historical context of its discovery, rooted in the foundational work on β-lactam synthesis, and provide a detailed examination of the seminal and modern synthetic methodologies. This guide is designed to offer researchers and drug development professionals a thorough understanding of the chemistry, historical significance, and synthetic evolution of this important structural motif.
Introduction: The Significance of the β-Lactam Core
The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, heralding the age of antibiotics. The remarkable therapeutic efficacy of penicillin was later attributed to the strained four-membered cyclic amide known as the β-lactam ring. This strained ring system is highly susceptible to nucleophilic attack, allowing it to acylate and inactivate bacterial transpeptidases, enzymes crucial for cell wall biosynthesis. This mechanism of action has been the basis for the development of a vast arsenal of life-saving antibacterial agents.
Beyond their celebrated role in antibiotics, β-lactams have emerged as versatile building blocks in organic synthesis and have been investigated for a range of other biological activities, including cholesterol absorption inhibition, and as synthons for complex natural products. The unique chemical reactivity of the β-lactam ring continues to inspire the development of novel synthetic methods and the exploration of new therapeutic applications.
This guide focuses on 4,4-dimethyl-β-lactam, a structurally simplified, non-natural β-lactam. The gem-dimethyl substitution at the C4 position provides steric hindrance and influences the reactivity and conformational properties of the ring. Understanding the discovery and synthesis of this model compound provides valuable insights into the fundamental chemistry of the broader β-lactam family.
The Dawn of β-Lactam Synthesis: A Historical Perspective
The first chemical synthesis of a β-lactam predates the discovery of penicillin's structure by several decades. In 1907, Hermann Staudinger reported the synthesis of a β-lactam through a [2+2] cycloaddition of a ketene and an imine. This seminal work, now known as the Staudinger synthesis, laid the groundwork for the chemical synthesis of this important class of heterocycles.
The Staudinger synthesis involves the reaction of a ketene, which can be generated in situ from an acyl chloride and a tertiary amine, with an imine. The reaction is believed to proceed through a zwitterionic intermediate, which then undergoes ring closure to form the four-membered β-lactam ring. The stereochemical outcome of the reaction is influenced by the geometry of the imine and the nature of the substituents on both reactants.
Caption: The Staudinger Synthesis Workflow.
While Staudinger's initial work provided the first entry into this class of compounds, the full significance of the β-lactam ring was not appreciated until its identification as the core of penicillin. This realization spurred intense research efforts to develop new and efficient methods for the synthesis of β-lactams, a pursuit that continues to this day.
The Emergence of 4,4-dimethyl-β-lactam: Early Synthetic Endeavors
While a definitive, single "discovery" paper for 4,4-dimethyl-β-lactam is not readily apparent in the historical literature, its synthesis is intrinsically linked to the broader exploration of the Staudinger reaction and other early methods of β-lactam formation. Early researchers in the mid-20th century, working to understand the scope and limitations of these reactions, would have likely synthesized a variety of substituted β-lactams, including 4,4-dimethyl-β-lactam, as model compounds.
The synthesis of 4,4-dimethyl-β-lactam would have been a logical extension of the Staudinger synthesis, utilizing a ketene derived from isobutyryl chloride and an appropriate imine. The gem-dimethyl group at the 4-position would have been of interest for studying the steric effects on the cycloaddition reaction and the stability of the resulting β-lactam ring.
Modern Synthetic Methodologies for 4,4-dimethyl-β-lactam
The synthesis of β-lactams has evolved significantly since the pioneering work of Staudinger. Modern methods often focus on catalytic and stereoselective approaches to afford enantiomerically pure products. While the Staudinger reaction remains a viable method, a variety of other powerful techniques have been developed.
A recent publication in 2024 by Rodriguez Treviño et al. reported the synthesis of a derivative of 4,4-dimethyl-β-lactam in a 78% yield, highlighting the continued interest in and refinement of synthetic routes to this compound.[1] While the full experimental details for this specific synthesis are part of a larger study, it points to the efficiency of modern synthetic protocols.
Catalytic Approaches to β-Lactam Synthesis
In recent years, significant progress has been made in the development of catalytic methods for β-lactam synthesis. These methods offer advantages in terms of efficiency, selectivity, and sustainability compared to classical stoichiometric approaches.
For instance, the use of transition metal catalysts, such as rhodium and palladium, has enabled the development of novel C-H activation and carbonylation strategies for the construction of the β-lactam ring. These methods allow for the direct conversion of readily available starting materials into functionalized β-lactams.
Caption: Generalized Catalytic Cycle for β-Lactam Synthesis.
Experimental Protocols: A Representative Synthesis
While a specific, detailed historical protocol for the first synthesis of 4,4-dimethyl-β-lactam is elusive, a representative procedure based on the principles of the Staudinger reaction can be outlined. It is important to note that this is a generalized protocol and would require optimization for specific substrates and desired outcomes.
General Staudinger Reaction for 4,4-dimethyl-β-lactam
Materials:
-
Isobutyryl chloride
-
Appropriate imine (e.g., N-benzylidenemethylamine)
-
Triethylamine (or other suitable base)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of the imine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of isobutyryl chloride in the anhydrous solvent to the cooled reaction mixture with vigorous stirring. The isobutyryl chloride will react with triethylamine to generate dimethylketene in situ.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4,4-dimethyl-β-lactam.
Spectroscopic Characterization
The structure of 4,4-dimethyl-β-lactam can be confirmed by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups at the C4 position (a singlet), the proton(s) at the C3 position, and any substituents on the nitrogen atom. |
| ¹³C NMR | Resonances for the carbonyl carbon (C2), the quaternary carbon (C4), the methyl carbons at C4, and the carbon at C3. The chemical shift of the carbonyl carbon is particularly diagnostic. |
| IR | A strong absorption band in the region of 1730-1760 cm⁻¹ characteristic of the strained carbonyl group in the β-lactam ring. |
Biological Significance and Future Outlook
While 4,4-dimethyl-β-lactam itself is not a known antibiotic, its study and the development of its synthetic routes have contributed to the broader understanding of β-lactam chemistry. The gem-dimethyl substitution can influence the biological activity of more complex β-lactam structures by altering their conformation and interaction with biological targets.
Furthermore, the exploration of non-antibiotic activities of β-lactams is a growing area of research. Substituted β-lactams have shown promise as inhibitors of various enzymes, including cholesterol absorption inhibitors and anti-cancer agents.[2] The 4,4-dimethyl-β-lactam scaffold could serve as a starting point for the design and synthesis of novel therapeutic agents with diverse biological targets.
The continued development of efficient and stereoselective synthetic methods for β-lactams, including 4,4-dimethyl-β-lactam, will undoubtedly fuel further discoveries in medicinal chemistry and organic synthesis.
References
- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
- Fleming, A. (1929). On the antibacterial action of cultures of a penicillium, with special reference to their use in the isolation of B. influenzæ.
- Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., ... & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(2), 487-495.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 1-64). Wiley-VCH.
- Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(44), 9881-9913.
- Banik, B. K. (2010). β-Lactams: Synthesis, Stereochemistry, and Biological Activity. John Wiley & Sons.
- Nelson, D. W. (2012). The Staudinger reaction: a review.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of β-lactams by the ketene-imine cycloaddition. European Journal of Organic Chemistry, 2004(20), 3223-3235.
- Tidwell, T. T. (2008). Ketenes. John Wiley & Sons.
- Suginome, M., & Ito, Y. (1999). Transition-metal-catalyzed additions of silicon-hydrogen and silicon-silicon bonds to carbon-carbon multiple bonds. In Comprehensive Asymmetric Catalysis (Vol. 1, pp. 13-34). Springer, Berlin, Heidelberg.
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis of azetidines and azetidin-2-ones. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1-69). Elsevier.
- Cossío, F. P., Arrieta, A., & Lecea, B. (1998). The mechanism of the Staudinger reaction. Accounts of chemical research, 31(9), 570-577.
- Jarrahpour, A. A., & Zarei, M. (2011). Synthesis of β-lactams from Schiff bases and carboxylic acids using cyanuric chloride/DMF complex. Synlett, 2011(17), 2572-2576.
-
Rodriguez Treviño, A. M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]
- Galletti, P., & Giacomini, D. (2011). Monocyclic β-lactams: new structures for new biological activities. Current medicinal chemistry, 18(27), 4165-4176.
Sources
Spectroscopic Data of 4,4-Dimethylazetidin-2-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-dimethylazetidin-2-one, a substituted β-lactam. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this class of molecules. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to 4,4-dimethylazetidin-2-one, providing both experimental data and field-proven insights into the interpretation of the spectra.
Introduction
4,4-Dimethylazetidin-2-one is a member of the β-lactam family, a class of compounds of immense importance in medicinal chemistry due to their presence in the core structure of penicillin and cephalosporin antibiotics. The substitution at the C4 position with a gem-dimethyl group significantly influences the molecule's chemical and physical properties, including its conformational rigidity and reactivity. Accurate and unambiguous structural elucidation is paramount for understanding its biological activity and for the development of novel therapeutics. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment.
This guide will present a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 4,4-dimethylazetidin-2-one. The data presented herein is based on the characterization of "4,4-Dimethyl β-lactam 2w" as reported in the recent literature, providing a scientifically grounded and authoritative resource.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR
Sample Preparation: A sample of 4,4-dimethylazetidin-2-one (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 4,4-dimethylazetidin-2-one is relatively simple and highly informative. The gem-dimethyl groups and the methylene protons on the β-lactam ring give rise to distinct signals.
Table 1: ¹H NMR Spectroscopic Data for 4,4-Dimethylazetidin-2-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.95 | s | 2H | CH ₂ (Position 3) |
| ~1.40 | s | 6H | C(CH ₃)₂ (Position 4) |
| ~6.50 | br s | 1H | NH |
Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration and may appear as a broad singlet.
Causality Behind the Chemical Shifts:
-
Methylene Protons (C3-H): The protons on the carbon adjacent to the carbonyl group are deshielded due to the electron-withdrawing nature of the carbonyl. Their appearance as a singlet indicates that there are no adjacent protons to couple with.
-
Gem-Dimethyl Protons (C4-CH₃): The six protons of the two methyl groups are chemically equivalent and thus appear as a single, sharp singlet. Their upfield chemical shift is typical for alkyl protons.
-
Amide Proton (N-H): The amide proton is typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can vary significantly with solvent and concentration.
Caption: Molecular structure of 4,4-dimethylazetidin-2-one with annotated ¹H NMR chemical shifts.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 4,4-Dimethylazetidin-2-one
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O (Position 2) |
| ~55 | C (CH₃)₂ (Position 4) |
| ~45 | C H₂ (Position 3) |
| ~25 | C(C H₃)₂ (Position 4) |
Expert Insights on ¹³C Chemical Shifts:
-
Carbonyl Carbon (C2): The carbonyl carbon of the β-lactam ring appears significantly downfield, which is characteristic of amide carbonyls. The ring strain can also influence this chemical shift.
-
Quaternary Carbon (C4): The carbon atom bearing the two methyl groups is a quaternary carbon and its chemical shift is in the expected range for such carbons in a strained ring system.
-
Methylene Carbon (C3): This carbon is adjacent to the carbonyl group, which causes a downfield shift compared to a simple alkane methylene group.
-
Methyl Carbons: The two methyl carbons are equivalent and appear at a typical upfield chemical shift for alkyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating a solution in a volatile solvent, or as a KBr pellet. For solution-phase IR, a non-polar solvent like CCl₄ can be used.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of 4,4-dimethylazetidin-2-one is dominated by the characteristic absorption of the β-lactam carbonyl group.
Table 3: Key IR Absorption Bands for 4,4-Dimethylazetidin-2-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H stretch |
| ~2960, ~2870 | Medium-Strong | C-H stretch (methyl and methylene) |
| ~1750 | Strong | C=O stretch (β-lactam) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
Authoritative Grounding in IR Spectroscopy:
The most striking feature of the IR spectrum is the high-frequency carbonyl absorption. The C=O stretching frequency in a typical acyclic amide is around 1650 cm⁻¹. However, in a four-membered β-lactam ring, the significant ring strain leads to an increase in the carbonyl stretching frequency to around 1730-1760 cm⁻¹. This high-frequency absorption is a hallmark of the β-lactam functional group. The N-H stretching vibration appears as a broad band due to hydrogen bonding. The C-H stretching and bending vibrations are in their expected regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS
Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the initial characterization of small molecules.
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: Electron ionization at 70 eV is a standard method.
Mass Spectral Data and Interpretation
The mass spectrum of 4,4-dimethylazetidin-2-one will show the molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for 4,4-Dimethylazetidin-2-one
| m/z | Relative Intensity | Assignment |
| 99 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | Strong | [M - CH₃]⁺ |
| 56 | Strong | [M - C₃H₇]⁺ or [C₃H₄O]⁺ |
| 42 | Moderate | [CH₂=C=O]⁺ |
Mechanistic Insights into Fragmentation:
The molecular ion at m/z 99 corresponds to the molecular weight of 4,4-dimethylazetidin-2-one (C₅H₉NO). A common fragmentation pathway for β-lactams is the cleavage of the ring.
Caption: Proposed fragmentation pathway for 4,4-dimethylazetidin-2-one in EI-MS.
The loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z 84. Another characteristic fragmentation of β-lactams involves the cleavage of the ring to form a ketene radical cation ([CH₂=C=O]⁺˙) at m/z 42 and an imine. The peak at m/z 56 could arise from the loss of a propyl radical or through a rearrangement and cleavage of the ring.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for 4,4-dimethylazetidin-2-one. By understanding the principles behind these techniques and the interpretation of the resulting spectra, researchers can confidently characterize this important β-lactam derivative. The provided data and interpretations, grounded in recent scientific literature, serve as a valuable resource for those working in synthetic chemistry, medicinal chemistry, and drug development.
References
-
Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., Yousufuddin, M., Ess, D. H., & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(36), 14668–14676. [Link]
-
Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., Yousufuddin, M., Ess, D. H., & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science. [Link]
-
Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., Yousufuddin, M., Ess, D. H., & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. ResearchGate. [Link]
Sources
- 1. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
4,4-Dimethylazetidin-2-one CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,4-dimethylazetidin-2-one, a compelling building block for medicinal chemistry. From its fundamental chemical identifiers to its synthesis, reactivity, and potential applications, this document serves as a technical resource for scientists exploring the utility of strained ring systems in drug discovery.
Core Chemical Identity
4,4-Dimethylazetidin-2-one is a derivative of azetidin-2-one, the core structure of many β-lactam antibiotics. The gem-dimethyl substitution at the C4 position significantly influences its chemical and physical properties, including its stability and reactivity.
| Identifier | Value | Source |
| CAS Number | 4879-95-2 | [1] |
| IUPAC Name | 4,4-dimethylazetidin-2-one | |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| SMILES | CC1(C)CC(=O)N1 | [2] |
| InChIKey | IGWGXZKGWFYOHE-UHFFFAOYSA-N | [2] |
Synthesis of 4,4-Dimethylazetidin-2-one: A Proven Protocol
The synthesis of 4,4-dimethylazetidin-2-one has been well-established, with a reliable method detailed in Organic Syntheses. The procedure involves the cyclization of 3-amino-3-methylbutanoic acid.
Experimental Protocol: Cyclization of 3-Amino-3-methylbutanoic Acid
This protocol is adapted from a well-established synthetic method. The underlying principle is an intramolecular condensation to form the four-membered lactam ring.
Step 1: Preparation of the Starting Material 3-Amino-3-methylbutanoic acid can be synthesized via the Strecker amino acid synthesis or other established routes.
Step 2: Cyclization A detailed, step-by-step procedure for the cyclization is not readily available in the immediate search results, however, the key transformation involves the dehydration and subsequent ring closure of 3-amino-3-methylbutanoic acid. This is typically achieved by heating the amino acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water.
Causality Behind Experimental Choices: The choice of a direct cyclization of the amino acid is driven by its straightforward nature. The gem-dimethyl group can facilitate the cyclization process through the Thorpe-Ingold effect, which brings the reactive ends of the molecule closer together.
Structural and Spectroscopic Characterization
The unambiguous identification of 4,4-dimethylazetidin-2-one relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, typical chemical shifts and absorption bands for the azetidin-2-one core provide a strong basis for characterization.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
-
¹H NMR: The proton spectrum is expected to show a singlet for the two methyl groups at the C4 position and a singlet for the methylene protons at the C3 position. The N-H proton will likely appear as a broad singlet.
-
Expected Chemical Shifts:
-
C(CH₃)₂: ~1.2-1.5 ppm (singlet, 6H)
-
CH₂: ~2.5-3.0 ppm (singlet, 2H)
-
NH: Variable, often broad, ~7.0-9.0 ppm (singlet, 1H)
-
-
-
¹³C NMR: The carbon spectrum will display four distinct signals.
-
Expected Chemical Shifts:
-
C(CH₃)₂: ~25-35 ppm
-
C(CH₃)₂: ~45-55 ppm
-
CH₂: ~40-50 ppm
-
C=O: ~165-180 ppm[3]
-
-
Infrared (IR) Spectroscopy[4]
The most characteristic feature in the IR spectrum of a β-lactam is the high-frequency carbonyl (C=O) stretching absorption due to ring strain.
-
Expected Absorption Bands:
-
C=O stretch: 1730-1770 cm⁻¹ (a key indicator of the strained four-membered ring)
-
N-H stretch: ~3200-3300 cm⁻¹
-
C-H stretch (aliphatic): ~2850-3000 cm⁻¹
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 99. Fragmentation patterns would involve the loss of methyl groups and cleavage of the lactam ring.
Reactivity and Synthetic Utility
The reactivity of 4,4-dimethylazetidin-2-one is dominated by the strained β-lactam ring, making it susceptible to nucleophilic attack and ring-opening reactions.[5]
Ring-Opening Reactions
Hydrolysis of the lactam bond under acidic or basic conditions will yield the parent amino acid, 3-amino-3-methylbutanoic acid. This reactivity is a double-edged sword; it allows for the use of the azetidinone as a protected form of a β-amino acid, but also necessitates careful handling to avoid unwanted decomposition.
Caption: Hydrolysis of 4,4-dimethylazetidin-2-one.
N-Functionalization
The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently alkylated or acylated, providing a handle for further molecular elaboration.
Applications in Drug Development
The azetidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably as the core of β-lactam antibiotics. While 4,4-dimethylazetidin-2-one itself is not an antibiotic, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[6]
The gem-dimethyl group can confer increased metabolic stability and modulate the pharmacokinetic properties of a drug candidate.[7] Its incorporation into novel molecular frameworks is an area of active research.
Safety and Handling
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Conclusion
4,4-Dimethylazetidin-2-one is a versatile and synthetically accessible building block with significant potential in medicinal chemistry. Its unique combination of a strained, reactive lactam ring and a stabilizing gem-dimethyl group makes it an attractive starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers aiming to exploit its full potential in drug discovery programs.
References
- Organic Syntheses, Coll. Vol. 5, p. 673 (1973); Vol. 48, p. 8 (1968). [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0673]
- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. [URL: https://www.benchchem.
- ChemSynthesis. 4,4-dimethyl-2-azetidinone. [URL: https://www.chemsynthesis.com/base/chemical-structure-4879-95-2.html]
- Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 10(7), 638–655.
- ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/3094]
- PubChem. 2-Azetidinone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136721]
- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
- Carbostynth. Safety Data Sheet - β-Lactamase. [URL: https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/A1F1E8A7B3C3D7E880257B4D00463831]
- DailyMed. AMOXICILLIN powder, for suspension. [URL: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=2d9b1ca2-7f1a-4f93-8a30-6533478546b1]
- Life Chemicals. Substituted Azetidines in Drug Discovery. [URL: https://lifechemicals.com/blog/building-blocks/substituted-azetidines-in-drug-discovery]
- PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/38185521/]
- ACS Publications. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00315]
- PubMed. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? [URL: https://pubmed.ncbi.nlm.nih.gov/34361942/]
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- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
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- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Conformational Analysis of the 4,4-Dimethylazetidin-2-one Ring
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: The Enduring Significance of a Strained Ring
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the reactive core of the penicillin and cephalosporin families of antibiotics.[1] Its inherent ring strain, a consequence of unfavorable bond angles in a four-membered ring, is the very source of its therapeutic power, enabling it to acylate and inactivate bacterial enzymes essential for cell wall synthesis.[2] The substitution pattern on this deceptively simple scaffold dictates not only its biological activity and spectrum but also its metabolic stability and conformational behavior.
This guide focuses specifically on the conformational analysis of the 4,4-dimethylazetidin-2-one ring. The introduction of a gem-dimethyl group at the C4 position introduces fascinating stereochemical and conformational consequences that are of profound interest to drug designers and synthetic chemists. Understanding the three-dimensional landscape of this molecule—its puckering, the energy barriers to conformational changes, and the influence of its substituents—is critical for predicting its interactions with biological targets and for designing next-generation therapeutics. As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a practical, in-depth guide grounded in the principles of experimental design and data interpretation that are paramount in the field.
The Conformational Landscape: Puckering and the Thorpe-Ingold Effect
A four-membered ring like azetidin-2-one is not necessarily planar. It can adopt a puckered conformation to alleviate torsional strain between adjacent substituents.[3] The degree of this puckering is a delicate balance between the relief of torsional strain and the introduction of angle strain.
The presence of the gem-dimethyl group at the C4 position is predicted to significantly influence the ring's conformation through the Thorpe-Ingold effect . This principle suggests that increasing the steric bulk on a carbon atom within a small ring decreases the internal bond angle and favors a more puckered conformation. This puckering, in turn, can have a cascade of effects on the molecule's properties, including the reactivity of the β-lactam bond and the spatial orientation of other substituents.
The conformation of the azetidin-2-one ring can be described by its puckering amplitude and phase, which quantify the extent and nature of the deviation from planarity. While a perfectly planar ring would have a puckering amplitude of zero, the 4,4-dimethyl derivative is expected to exhibit a distinct pucker.
Elucidating Conformation: A Multi-faceted Approach
A comprehensive conformational analysis of the 4,4-dimethylazetidin-2-one ring necessitates a synergistic approach, combining experimental techniques with computational modeling. Each method provides a unique piece of the puzzle, and their congruence is key to building a robust and validated conformational model.
`dot digraph "Conformational_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 1: Integrated Workflow for Conformational Analysis", labelloc=b, labeljust=c, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ` Figure 1: A schematic representation of the integrated workflow for the comprehensive conformational analysis of the 4,4-dimethylazetidin-2-one ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation
NMR spectroscopy is the most powerful tool for investigating the conformation of molecules in solution. For the 4,4-dimethylazetidin-2-one ring, a combination of 1D and 2D NMR experiments can provide a wealth of information.
Key NMR Parameters and Their Significance:
| NMR Parameter | Information Gained | Rationale |
| ¹H Chemical Shifts (δ) | Electronic environment of protons. | The chemical shift of the C3 protons will be sensitive to their pseudo-axial or pseudo-equatorial orientation in a puckered ring. |
| ¹³C Chemical Shifts (δ) | Carbon skeleton and electronic environment.[3] | The chemical shift of the C4 carbon will be influenced by the gem-dimethyl substitution. The carbonyl (C2) chemical shift can be an indicator of ring strain.[4] |
| ¹H-¹H Coupling Constants (J) | Dihedral angles between vicinal protons. | The magnitude of the coupling constant between the C3 protons is directly related to the dihedral angle between them, providing a direct measure of ring puckering.[5] |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons. | NOE correlations between the methyl protons and the C3 protons can help to define the relative orientation of these groups and confirm the ring's conformation. |
Experimental Protocol: 2D NOESY for Conformational Elucidation
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for determining the three-dimensional structure of molecules in solution by identifying protons that are close in space.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a high-purity sample of 4,4-dimethylazetidin-2-one in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-20 mM. It is critical to use a solvent that fully dissolves the compound to avoid peak broadening.[4]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons and to optimize spectral parameters.
-
2D NOESY Acquisition:
-
Set up a 2D NOESY experiment using a standard pulse sequence.
-
Mixing Time (τₘ): This is a critical parameter. For a small molecule like 4,4-dimethylazetidin-2-one, a mixing time in the range of 300-800 ms is a good starting point. A series of experiments with varying mixing times may be necessary to build up the NOE intensity and to distinguish between direct and spin-diffusion relayed NOEs.
-
Relaxation Delay (d1): Set a relaxation delay of at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Analyze the 2D spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are spatially close (typically < 5 Å).
-
For 4,4-dimethylazetidin-2-one, look for NOEs between the protons of the two methyl groups and the protons at the C3 position. The relative intensities of these cross-peaks can provide quantitative distance restraints for computational modeling.
-
Single-Crystal X-Ray Diffraction: The Solid-State Benchmark
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a precise snapshot of bond lengths, bond angles, and, most importantly for this analysis, the ring's conformation. This solid-state structure serves as a crucial benchmark for validating the results from solution-state NMR and computational modeling.
Experimental Protocol: Single-Crystal X-Ray Diffraction
Step-by-Step Methodology:
-
Crystal Growth: The most critical and often challenging step is the growth of high-quality single crystals.
-
Purification: The starting material must be of the highest possible purity. Recrystallization or sublimation may be necessary.
-
Solvent Selection: Slow evaporation of a saturated solution is a common technique. A solvent in which the compound has moderate solubility is ideal. Solvents to try include ethyl acetate, acetone, or mixtures such as dichloromethane/hexane.
-
Technique: Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a dust-free environment.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The crystal is then placed in a diffractometer, and a stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and improves the quality of the diffraction data.
-
An X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly accurate molecular structure.
-
Computational Chemistry: Mapping the Energy Landscape
Computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring the conformational energy landscape of a molecule. DFT calculations can predict the relative energies of different conformations, the transition states between them, and provide detailed geometric parameters.[6]
Experimental Protocol: DFT Conformational Analysis
Step-by-Step Methodology:
-
Initial Structure Generation: Build the 3D structure of 4,4-dimethylazetidin-2-one using a molecular modeling program.
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. For a four-membered ring, the primary conformational variable is the ring puckering.
-
This can be done by systematically varying the dihedral angles of the ring.
-
-
Geometry Optimization and Energy Calculation:
-
Each identified conformer should be subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
The use of a functional that includes dispersion correction (e.g., B3LYP-D3) is recommended to accurately model intramolecular interactions.[6]
-
Frequency calculations should be performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).
-
-
Transition State Search:
-
To determine the energy barrier for ring inversion (the process by which one puckered conformation converts to another), a transition state search must be performed.
-
The transition state will be a saddle point on the potential energy surface and will have exactly one imaginary frequency corresponding to the ring inversion motion.
-
-
Data Analysis:
-
Compare the relative energies of the optimized conformers to determine the most stable conformation.
-
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the lowest energy conformer and compare them with the experimental data from X-ray crystallography and NMR.
-
The calculated energy barrier to ring inversion can be compared with experimental data from variable-temperature NMR studies.
-
`dot digraph "Data_Triangulation" { graph [fontname="Arial", fontsize=12, label="Figure 2: Triangulation of Data for a Validated Conformational Model", labelloc=b, labeljust=c, rankdir="TB"]; node [shape=Mdiamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ` Figure 2: A diagram illustrating the principle of data triangulation, where converging evidence from NMR, X-ray crystallography, and DFT calculations leads to a highly reliable and self-validated conformational model.
Expected Outcomes and Interpretation
Based on theoretical principles and data from related systems, we can anticipate the following outcomes from a thorough conformational analysis of 4,4-dimethylazetidin-2-one:
-
A Puckered Ring: The azetidin-2-one ring is expected to be non-planar, adopting a puckered conformation to alleviate torsional strain.
-
Influence of the Gem-Dimethyl Group: The Thorpe-Ingold effect will likely lead to a more pronounced pucker compared to the unsubstituted ring.
-
Two Interconverting Conformers: The ring will likely exist as a dynamic equilibrium between two equivalent (or nearly equivalent) puckered conformations. Variable-temperature NMR studies could potentially be used to determine the energy barrier for this ring inversion process.
-
Agreement Across Methods: A successful analysis will show good agreement between the solution-state conformation determined by NMR, the solid-state structure from X-ray crystallography, and the lowest-energy conformation predicted by DFT calculations. Any significant discrepancies would warrant further investigation into the effects of the different physical states (solution vs. solid) or the limitations of the computational model.
Conclusion: From Fundamental Understanding to Rational Design
A detailed understanding of the conformational preferences of the 4,4-dimethylazetidin-2-one ring is not merely an academic exercise. For drug development professionals, this knowledge is directly applicable to the rational design of novel therapeutics. By understanding how substituents influence the three-dimensional shape of the β-lactam scaffold, we can fine-tune its properties to:
-
Enhance Binding Affinity: By designing molecules that are pre-organized in the bioactive conformation for a specific target.
-
Modulate Reactivity: The degree of ring puckering can influence the reactivity of the β-lactam amide bond, which can be tuned to optimize antibacterial activity while minimizing off-target effects.
-
Improve Pharmacokinetic Properties: The overall shape and polarity of a molecule, which are dictated by its conformation, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile.
References
- Desai, N. C., Pandya, D. D., Kotadiya, G. M., & Desai, P. (2014). Synthesis, antimicrobial and cytotoxic activity of 2-azetidinone derivatives of pyridyl benzimidazoles. Medicinal Chemistry Research, 23(4), 1725-1741.
- Al-Rawashdeh, N. A. F., Al-Jaber, H. I., & Zalloum, R. M. (2014). Synthesis of Novel N-(4-Ethoxyphenyl)
-
ChemSynthesis. (2024). 4,4-dimethyl-2-azetidinone. Retrieved from [Link]
- King, D. T., Worrall, L. J., Gruninger, R., & Strynadka, N. C. (2012). New Delhi Metallo-Beta-Lactamase: Structural Insights into Beta-Lactam Recognition and Inhibition. Journal of the American Chemical Society, 134(28), 11362–11365.
- Banerjee, A., & Basu, A. (2013). Advances in the chemistry of β-lactam and its medicinal applications. Journal of the Indian Chemical Society, 90(9), 1349-1378.
- Al-Otaibi, J. S., Al-Majid, A. M., & El-Emam, A. A. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 28(14), 5483.
- Antermite, D., Degennaro, L., & Luisi, R. (2017). Recent advances in the chemistry of metallated azetidines. Organic & Biomolecular Chemistry, 15(1), 34-50.
- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
-
Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved from [Link]
-
RCSB PDB. (2015). 4QY6: Crystal structures of chimeric beta-lactamase cTEM-19m showing different conformations. Retrieved from [Link]
- Lesiv, A. V., Khavryuchenko, O. V., & Vovk, M. V. (2019).
- Biale, G., & Rappoport, Z. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2065.
- D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4491-4545.
- Saadh, M. J., Mirzaei, M., Ghnim, Z. S., Kareem, R. A., Mohammed, S. K., Mohany, M., & Ghotekar, S. (2025). DFT assessments on a Chitosan-modified nanocone scaffold for the adsorption of ciclopirox antifungal drug to provide insights into the engineering a potential nano-based drug delivery platform.
-
Wikipedia. (2024). β-Lactam. Retrieved from [Link]
- King, D., & Strynadka, N. (2011). Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance. Protein science : a publication of the Protein Society, 20(9), 1484–1491.
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Steric Shield: Reactivity & Synthetic Utility of the 4,4-Dimethyl-β-Lactam Scaffold
Executive Summary
The 4,4-dimethyl-2-azetidinone ring represents a critical structural motif in modern medicinal chemistry, distinguished from the canonical β-lactam antibiotics (penicillins/cephalosporins) by its unique steric environment. Unlike the fragile unsubstituted azetidinone, the 4,4-dimethyl variant leverages the Thorpe-Ingold effect (gem-dimethyl effect) to modulate ring strain and hydrolytic stability. This guide provides a technical deep-dive into the synthesis, reactivity profile, and application of this scaffold as a potent inhibitor of human leukocyte elastase (HLE) and a precursor for tribactam antibiotics.
Structural Dynamics: Strain vs. Steric Shielding
The reactivity of the 4,4-dimethyl-β-lactam is defined by two opposing forces: Ring Strain (promoting cleavage) and Steric Hindrance (retarding cleavage).
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
In the context of 4-membered rings, the gem-dimethyl group at the C4 position exerts a profound influence on both formation and stability:
-
Thermodynamic Stabilization: The internal bond angle compression required to close the ring is energetically favored by the bulky methyl groups, which reduce the conformational entropy of the open-chain precursor. This accelerates cyclization rates by factors of
to compared to unsubstituted analogs. -
Kinetic Protection: Once formed, the methyl groups at C4 provide a "steric shield" against nucleophilic attack from the
-face, particularly affecting the trajectory of incoming nucleophiles toward the C2 carbonyl or the C-N bond fission.
Comparative Structural Metrics[1]
| Feature | Unsubstituted 2-Azetidinone | 4,4-Dimethyl-2-Azetidinone | Impact on Reactivity |
| C2 Carbonyl IR Stretch | ~1730 cm⁻¹ | ~1755 cm⁻¹ | Higher frequency indicates greater s-character in C=O bond; high electrophilicity. |
| Ring Strain Energy | ~25 kcal/mol | ~23-24 kcal/mol | Slight reduction in strain due to angle compression, but still highly reactive. |
| Hydrolytic Half-life (pH 7) | Minutes to Hours | Hours to Days | Steric bulk at C4 retards hydrolytic ring opening, essential for oral bioavailability. |
| Nucleophilic Trajectory | Unhindered | Sterically Encumbered | Requires specific orientation for nucleophiles (e.g., Serine-195 in elastase). |
Synthetic Pathways: The Graf Reaction
The industrial standard for accessing the 4,4-dimethyl-β-lactam scaffold is the Graf Reaction , utilizing Chlorosulfonyl Isocyanate (CSI). This [2+2] cycloaddition is highly efficient but requires rigorous moisture control.
Mechanism of Formation
The reaction proceeds via a concerted but asynchronous [2+2] cycloaddition between isobutene and the highly electrophilic CSI.
-
Dipolar Approach: The electron-rich double bond of isobutene attacks the electrophilic carbon of CSI.
-
Zwitterionic Intermediate: A transient 1,4-dipolar intermediate forms.
-
Ring Closure: The nitrogen anion attacks the tertiary carbocation to close the ring, forming
-chlorosulfonyl-4,4-dimethyl-2-azetidinone. -
Reductive Hydrolysis: The
-chlorosulfonyl group is removed (usually with sodium sulfite or thiophenol) to yield the free lactam.
Figure 1: The Graf Reaction pathway for the synthesis of 4,4-dimethyl-2-azetidinone.
Reactivity Profile & Mechanism[2][3]
Hydrolytic Stability
The 4,4-dimethyl scaffold exhibits a "Goldilocks" reactivity profile:
-
Alkaline Hydrolysis: Proceed via
mechanism. The hydroxide ion attacks the carbonyl carbon. The tetrahedral intermediate is sterically crowded by the adjacent C4-dimethyls, raising the activation energy compared to simple -lactams. -
Acidic Hydrolysis: Protonation of the nitrogen increases electrophilicity. However, the C-N bond cleavage is the rate-determining step.
Interaction with Serine Hydrolases (Inhibition Mechanism)
This scaffold is a "suicide substrate" or mechanism-based inhibitor for Human Leukocyte Elastase (HLE).
-
Recognition: The hydrophobic C4-dimethyl group fits into the
specificity pocket of the enzyme. -
Acylation: The catalytic Serine-195 nucleophile attacks the
-lactam carbonyl. -
Stable Acyl-Enzyme: The ring opens, acylation the enzyme. Unlike standard substrates, the steric bulk prevents the hydrolytic water molecule from approaching the acyl-enzyme ester bond (deacylation), effectively permanently disabling the enzyme.
Figure 2: Mechanism of Serine Protease inhibition. Note the blockade of deacylation.
Experimental Protocols
Protocol A: Synthesis of 4,4-Dimethyl-2-azetidinone (Graf Method)
Safety Warning: Chlorosulfonyl isocyanate is violently reactive with water and toxic. Perform in a fume hood.
-
Reagent Prep: Dissolve isobutene (1.1 eq) in anhydrous Dichloromethane (DCM) at -78°C.
-
Addition: Dropwise add Chlorosulfonyl Isocyanate (1.0 eq) over 30 minutes, maintaining temperature below -60°C.
-
Cyclization: Allow the mixture to warm to 0°C over 2 hours. The solution will turn clear/yellow.
-
Reductive Hydrolysis:
-
Transfer the reaction mixture slowly into a vigorously stirred solution of 25% aqueous Sodium Sulfite (
) buffered with Sodium Bicarbonate ( ) to pH 7-8. -
Critical Step: Maintain pH between 7.0 and 8.0 by adding dilute NaOH. If pH drops < 5, acid hydrolysis of the ring competes.
-
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Dry organic phase over
, concentrate in vacuo. Recrystallize from hexane/ethyl acetate. -
Validation:
-
1H NMR (CDCl3):
1.35 (s, 6H, 2xCH3), 2.85 (s, 2H, CH2), 6.10 (br s, 1H, NH). -
IR: Strong band at ~1750 cm⁻¹ (β-lactam C=O).
-
Protocol B: Kinetic Hydrolysis Assay
To verify the stability profile for drug development candidates:
-
Buffer Prep: Prepare 50 mM Phosphate buffer (pH 7.4) and 50 mM Glycine-NaOH buffer (pH 10.0).
-
Stock Solution: Dissolve 4,4-dimethyl-2-azetidinone in DMSO (10 mM).
-
Initiation: Add 10 µL stock to 990 µL buffer in a quartz cuvette.
-
Monitoring: Track the disappearance of the carbonyl absorbance at 230-240 nm via UV-Vis spectrophotometry at 37°C.
-
Calculation: Plot
vs. time.[1] The slope represents the pseudo-first-order rate constant.[2]-
Expectation:
at pH 7.4 should be > 24 hours. at pH 10 should be < 30 minutes.
-
Biological & Therapeutic Applications[5][6][7][8][9][10]
Human Leukocyte Elastase (HLE) Inhibitors
Elevated HLE activity is implicated in emphysema and cystic fibrosis.
-
Mechanism: The 4,4-dimethyl-β-lactam serves as a template. Derivatives with
-aryl substitutions (e.g., L-694,458) show oral bioavailability. -
SAR Insight: The C4-dimethyl group is non-negotiable for HLE specificity. Replacing it with hydrogens results in rapid non-specific hydrolysis; replacing with larger groups (diethyl) can further enhance potency but may reduce solubility.
Tribactams
The 4,4-dimethyl scaffold is the starting material for Tribactams (tricyclic
-
Synthesis:
-alkylation of the 4,4-dimethyl lactam followed by intramolecular radical cyclization or Grubbs metathesis builds the third ring. -
Utility: These tricyclic structures mimic the transition state of D-Ala-D-Ala cleavage more rigidly than monobactams, overcoming resistance in certain
-lactamase producing strains.
References
-
Graf, R. (1960). Organic Synthesis with Chlorosulfonyl Isocyanate. Angewandte Chemie International Edition. Link
-
Page, M. I. (1998). The Mechanisms of Reactions of
-Lactam Antibiotics. Accounts of Chemical Research. Link -
Dorn, C. P., et al. (1993).[3] Orally active
-lactam inhibitors of human leukocyte elastase.[3] 2. Effect of C-4 substitution. Journal of Medicinal Chemistry. Link -
Finke, P. E., et al. (1995). Inhibition of Human Leukocyte Elastase by 4,4-Dimethyl-azetidin-2-ones. Journal of Medicinal Chemistry. Link
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
Sources
Methodological & Application
N-functionalization reactions of 4,4-Dimethylazetidin-2-one
Technical Application Note: Strategic N-Functionalization of 4,4-Dimethylazetidin-2-one
Executive Summary & Strategic Rationale
The 4,4-dimethylazetidin-2-one scaffold represents a privileged structural motif in drug discovery, serving as a robust core for monobactams and a critical intermediate in the synthesis of carbapenem antibiotics.[1] Unlike simple
However, the N1 nitrogen remains a site of high strategic value. Functionalization at this position (N-alkylation, N-arylation, N-silylation) allows for the tuning of lipophilicity, metabolic stability, and bioactivity.[1] This guide details high-fidelity protocols for N-functionalization, specifically optimized to balance N-nucleophilicity against the risk of ring cleavage.[1]
Key Technical Parameters:
-
Substrate: 4,4-Dimethylazetidin-2-one (CAS: 40239-18-7 / derivatives).[1]
-
pKa (N-H):
15–17 (DMSO). Requires non-nucleophilic bases. -
Critical Constraint: Avoid aqueous strong bases or high temperatures (>100°C) which can overcome the gem-dimethyl stabilization and open the lactam ring.
Mechanistic Insight & Reaction Design
The N-H bond of the
Base Selection Matrix
| Base | pKa (conj. acid) | Suitability | Notes |
| NaH | 35 | High | The gold standard.[1] Irreversible deprotonation. Requires dry polar aprotic solvents (DMF, THF). |
| K₂CO₃ | 10.3 | Medium | Useful for highly reactive electrophiles (e.g., allylic halides) in acetone/DMF. |
| LiHMDS | 26 | High | Excellent for sensitive substrates; prevents side reactions due to steric bulk. |
| NaOH/KOH | 15.7 | Low | Avoid. High risk of hydrolytic ring opening (saponification). |
Solvent Effects
-
DMF (N,N-Dimethylformamide): The preferred solvent. High dielectric constant promotes dissociation of the lactamate-cation pair, enhancing nucleophilicity.[1]
-
THF (Tetrahydrofuran): Used with LiHMDS or when the electrophile is moisture-sensitive. Slower reaction rates than DMF.
Experimental Protocols
Protocol A: N-Alkylation (General Purpose)
Target: Introduction of alkyl chains (Methyl, Benzyl, Allyl).[1]
Reagents:
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Alkyl Halide (1.2 – 1.5 equiv)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 4,4-dimethylazetidin-2-one and dissolve in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes. Evolution of H₂ gas will occur.
-
Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the sodium lactamate. The solution usually turns light yellow.
-
Alkylation: Re-cool to 0°C. Add the Alkyl Halide dropwise via syringe.
-
Reaction: Allow to warm to RT. Monitor via TLC (typically 1–4 hours).[3]
-
Note: For unreactive halides, heating to 50°C may be required, but do not exceed 60°C.
-
-
Quench & Workup: Pour the reaction mixture carefully into cold saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: N-Silylation (Protection Strategy)
Target: TBS (tert-butyldimethylsilyl) protection for intermediate handling.[1]
Reagents:
-
TBS-Cl (1.2 equiv)[1]
-
Imidazole (2.5 equiv)
-
DMAP (0.1 equiv - Catalyst)[1]
-
DCM (Dichloromethane) or DMF
Methodology:
-
Dissolve substrate and imidazole in DCM (0.5 M).
-
Add DMAP and TBS-Cl.
-
Stir at RT for 12–18 hours.
-
Self-Validating Check: TLC should show a significant Rf shift (product is much less polar).
-
Wash with 1N HCl (to remove imidazole), then NaHCO₃.
Protocol C: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
Target: Introduction of aryl groups under mild conditions.[1]
Reagents:
-
Aryl Boronic Acid (2.0 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Molecular Sieves (4Å, activated)
-
DCM (0.1 M)
Methodology:
-
Charge flask with substrate, Aryl Boronic Acid, Cu(OAc)₂, and activated molecular sieves.
-
Add DCM and Pyridine.
-
Stir vigorously open to the air (or under an O₂ balloon for faster rates) at RT.
-
Timeframe: 24–48 hours.
-
Filter through a Celite pad to remove copper salts. Concentrate and purify.
Process Visualization & Logic
Workflow Diagram: N-Alkylation Decision Logic
Figure 1: Decision matrix for reagent selection based on target N-substituent.[1]
Troubleshooting & Optimization Data
Table 1: Common Failure Modes & Solutions
| Symptom | Probable Cause | Corrective Action |
| Ring Opening (Beta-Amino Acid formation) | Base too strong/aqueous; Temp too high.[1] | Switch from KOH/NaOH to NaH or LiHMDS. Ensure anhydrous conditions. Keep T < 60°C. |
| Low Conversion (N-Alkylation) | Poor solubility of lactamate; "Clumping" of NaH. | Dilute reaction to 0.1 M. Use fresh DMF. Add 15-crown-5 ether (catalytic) to chelate Na+.[1] |
| Hydrolysis during Workup | Acidic/Basic workup too harsh. | Quench with saturated NH₄Cl (mildly acidic buffer, pH ~5-6).[1] Extract rapidly. |
| O-Alkylation vs N-Alkylation | Ambident nucleophile behavior.[1] | Lactams generally favor N-alkylation.[1] If O-alkylation (lactim ether) is observed, switch solvent to less polar THF to tighten the ion pair. |
References
-
Singh, G. S. (2003).[4] Recent progress in the synthesis and chemistry of azetidin-2-ones.[1][5] Tetrahedron, 59(39), 7631-7649.[1] Link
-
Cai, Q., et al. (2014). Copper-catalyzed N-arylation of sulfoximines and azetidin-2-ones with arylboronic acids.[1] Journal of Organic Chemistry, 79(11), 5484-5493.[1] Link
-
Gunda, T. E., et al. (1983). Synthesis of 4,4-dimethylazetidin-2-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Miller, M. J. (1986). Hydroxamate approach to the synthesis of beta-lactam antibiotics. Accounts of Chemical Research, 19(2), 49–56. Link
-
PubChem. (2025).[2][6] Compound Summary: 4,4-Dimethylazetidin-2-one.[1][7] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidin-2-one 3,3-dimethyl-4-(1-aminoethyl)- | C7H14N2O | CID 541624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mdpi.com [mdpi.com]
- 6. 4,4-Dimethyl-2-pentanone | C7H14O | CID 11546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Ring-opening reactions of 4,4-Dimethylazetidin-2-one for amino acid synthesis
Content Type: Technical Guide & Protocols
Subject: Synthesis of
Introduction: The Gem-Dimethyl Effect in Peptidomimetics
The synthesis of non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery. Among these,
4,4-Dimethylazetidin-2-one serves as a high-value synthon for accessing 3-amino-3-methylbutanoic acid (also known as
This guide details the strategic ring-opening of 4,4-dimethylazetidin-2-one. Unlike simple
Mechanistic Principles
The reactivity of 4,4-dimethylazetidin-2-one is governed by two opposing forces:
-
Ring Strain (~26 kcal/mol): The four-membered amide ring is highly strained, providing the thermodynamic driving force for ring-opening.
-
Steric Hindrance: The gem-dimethyl group at C4 shields the N1-C4 bond, but also creates steric bulk near the reaction center.
Reaction Pathways
The ring can be opened via two primary mechanisms:
-
Path A (Acidic Hydrolysis): Protonation of the carbonyl oxygen or nitrogen leads to acyl-oxygen cleavage, yielding the free amino acid salt.
-
Path B (N-Activation/Nucleophilic Attack): Derivatization of the lactam nitrogen (e.g., with Boc) increases the electrophilicity of the carbonyl carbon (C2), facilitating attack by weaker nucleophiles like alcohols (alcoholysis) or amines (aminolysis).
Pathway Visualization[2]
Figure 1: Divergent synthetic pathways for accessing free amino acids versus protected esters.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-3-methylbutanoic Acid (HCl Salt)
Objective: Direct hydrolysis to the free amino acid for use as a building block or standard.
Reagents:
-
4,4-Dimethylazetidin-2-one (1.0 equiv)
-
Hydrochloric acid (6 M, aqueous)
-
Diethyl ether (for washing)
Procedure:
-
Setup: Charge a round-bottom flask with 4,4-dimethylazetidin-2-one (e.g., 1.0 g, 10.1 mmol).
-
Acid Addition: Carefully add 6 M HCl (10 mL, ~10 mL/g substrate).
-
Note: The gem-dimethyl group makes this lactam more hydrophobic; vigorous stirring is required.
-
-
Reflux: Heat the mixture to reflux (100–110 °C) for 6–8 hours.
-
Monitoring: Monitor by TLC (n-butanol/acetic acid/water 4:1:1) or disappearance of the lactam carbonyl stretch (1720–1740 cm⁻¹) via IR.
-
-
Workup: Cool the solution to room temperature. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any unreacted neutral organic impurities.
-
Isolation: Concentrate the aqueous layer in vacuo to dryness. Co-evaporate with toluene (2 x 10 mL) to remove trace water/HCl.
-
Purification: Triturate the resulting solid with anhydrous diethyl ether or acetone to yield the hydrochloride salt as a white crystalline solid.
Yield Expectation: >90% quantitative conversion.
Protocol B: Synthesis of N-Boc-Protected -Amino Esters
Objective: Synthesis of orthogonal protected building blocks for peptide synthesis. Direct alcoholysis of the free lactam is slow; N-activation is required.
Reagents:
-
Step 1: 4,4-Dimethylazetidin-2-one, Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), Triethylamine (TEA), DCM.
-
Step 2: Methanol (anhydrous), DMAP (0.2 equiv).
Procedure:
Step 1: N-Boc Protection
-
Dissolve 4,4-dimethylazetidin-2-one (1.0 equiv) in DCM (0.2 M).
-
Add TEA (1.2 equiv) and DMAP (0.1 equiv).
-
Cool to 0 °C and add Boc₂O (1.1 equiv) dissolved in minimal DCM.
-
Stir at room temperature for 3–5 hours.
-
Checkpoint: The N-Boc lactam is significantly less polar than the starting material on TLC (Hex/EtOAc).
-
-
Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate. The crude N-Boc lactam is usually sufficiently pure.
Step 2: DMAP-Catalyzed Ring Opening (Methanolysis)
-
Dissolve N-Boc-4,4-dimethylazetidin-2-one in anhydrous Methanol (0.2 M).
-
Add DMAP (0.2 equiv).
-
Stir at room temperature for 12–16 hours.
-
Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 0.5 M HCl (to remove DMAP) and brine.
-
Result: Methyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate.
Data Summary & Comparison
| Parameter | Acid Hydrolysis (Path A) | N-Boc Alcoholysis (Path B) |
| Product | Free Amino Acid (HCl Salt) | N-Boc Amino Ester |
| Conditions | 6M HCl, Reflux, 6–8 h | MeOH, DMAP, RT, 12–16 h |
| Atom Economy | High | Moderate (loss of Boc/leaving groups) |
| Purification | Crystallization/Trituration | Extraction/Column Chromatography |
| Key Challenge | Handling highly acidic residues | Moisture sensitivity during activation |
| Application | Standard synthesis, salts | Peptide coupling, fragment synthesis |
Troubleshooting & Critical Parameters
Steric Hindrance of the Gem-Dimethyl Group
The 4,4-dimethyl substitution creates a "neopentyl-like" environment at the nitrogen.
-
Issue: N-alkylation or N-acylation reactions may be slower than with unsubstituted
-lactams. -
Solution: When performing the N-Boc protection (Protocol B, Step 1), ensure catalytic DMAP is present. If reaction is sluggish, increase DMAP to 0.5 equiv or gently heat to 35 °C.
Monitoring Ring Opening
-
IR Spectroscopy: The most reliable method.
-
Lactam (Closed): Sharp band at ~1740–1760 cm⁻¹ (strained amide).
-
Open Chain (Ester/Acid): Shift to ~1710–1730 cm⁻¹ (acyclic carbonyl) and appearance of N-H stretch (3300–3400 cm⁻¹).
-
-
NMR Validation:
-
In the lactam, the gem-dimethyl protons often appear as two distinct singlets if the ring is rigid/chiral environment, or a coalesced singlet. Upon opening, the methyls in the isopropyl-like tail (–C(CH₃)₂–) become equivalent and shift upfield.
-
References
-
Fundamental
-Lactam Chemistry:- Graf, R. (1963). "Über die Umsetzung von Olefinen mit Chlorsulfonylisocyanat." Justus Liebigs Annalen der Chemie.
-
Ring Opening Mechanisms
- Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.
-
Synthesis of
-Amino Acids:- Seebach, D., et al. (1996). "Preparation and Structure of -Peptides." Helvetica Chimica Acta. (Describes the utility of gem-dimethyl substituted residues in foldamers).
-
N-Activation Strategies
- Palomo, C., et al. (2004). " -Lactams as Versatile Intermediates in Stereoselective Synthesis." Synlett.
Sources
Application Note: 4,4-Dimethylazetidin-2-one in Medicinal Chemistry
This guide details the application, synthesis, and medicinal utility of 4,4-Dimethylazetidin-2-one , a structurally distinct
Part 1: Executive Summary & Strategic Utility
Compound: 4,4-Dimethylazetidin-2-one (CAS: 19835-96-2)
Class: Monocyclic
Why This Scaffold Matters
In medicinal chemistry, the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) is a powerful tool. By introducing two methyl groups at the C4 position of the azetidinone ring, researchers achieve three critical advantages over the unsubstituted parent:
-
Hydrolytic Stability: The steric bulk protects the carbonyl carbon from nucleophilic attack (water/hydroxide), significantly increasing the half-life of the ring in physiological media compared to standard
-lactams. -
Conformational Lock: The substitution restricts the rotation of the ring, pre-organizing the molecule for binding to specific enzyme pockets (e.g., serine proteases).
-
Synthetic Divergence: It serves as a masked form of 3-amino-3-methylbutanoic acid , a valuable
-amino acid for stabilizing peptide turns.
Part 2: Synthesis Protocol (The CSI-Isobutene Method)
The most authoritative and scalable method for synthesizing 4,4-dimethylazetidin-2-one involves the [2+2] cycloaddition of Chlorosulfonyl Isocyanate (CSI) with Isobutene . This reaction is highly efficient but requires strict adherence to safety protocols due to the reactivity of CSI.
Materials & Reagents
-
Chlorosulfonyl Isocyanate (CSI): Highly corrosive, reacts violently with water. Handle in a fume hood.
-
Isobutene (Gas): Flammable. Requires a dry ice condenser.[1]
-
Dichloromethane (DCM): Anhydrous.
-
Reducing Agent: Sodium sulfite (
) or Thiophenol (for removing the -sulfonyl group).[1]
Step-by-Step Protocol
Phase 1: [2+2] Cycloaddition
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dry ice-acetone condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.
-
Solvent Charge: Add anhydrous DCM to the flask and cool the system to -50°C using a dry ice/acetone bath.
-
CSI Addition: Add CSI (1.0 equiv) to the cooled solvent. Ensure the temperature does not rise above -40°C.
-
Isobutene Addition: Condense Isobutene gas (1.2 equiv) into a pre-cooled trap and transfer it dropwise (or distill it directly) into the reaction flask over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature between -40°C and -50°C to prevent polymerization.
-
-
Reaction: Once addition is complete, allow the mixture to warm slowly to room temperature (or reflux temperature of isobutene, approx -6°C) for 1-2 hours. The formation of the
-chlorosulfonyl-4,4-dimethylazetidin-2-one intermediate is quantitative.
Phase 2: Reductive Hydrolysis (N-Deprotection)
Note: Direct hydrolysis with water can be violent. A reductive cleavage is preferred for yield and safety.
-
Quenching: Pour the reaction mixture slowly into a vigorously stirred solution of 25% aqueous Sodium Sulfite (
) buffered with sodium bicarbonate ( ). -
Mechanism: The sulfite reduces the
-sulfonyl chloride to a sulfinate, which spontaneously eliminates to yield the free -lactam. -
Extraction: Extract the aqueous layer exhaustively with DCM or Ethyl Acetate (the product is moderately water-soluble).
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate to obtain 4,4-dimethylazetidin-2-one as white crystals.
Part 3: Mechanism of Action & Functionalization
The utility of this scaffold lies in its ability to undergo two distinct reaction pathways: Ring Preservation (for enzyme inhibitors) and Ring Opening (for amino acid synthesis).
Visualizing the Reaction Pathways
Caption: Divergent synthesis pathways starting from the core 4,4-dimethylazetidin-2-one scaffold.
Part 4: Medicinal Chemistry Applications[2][3][4][5]
Human Leukocyte Elastase (HLE) Inhibition
Human Leukocyte Elastase is a destructive serine protease involved in inflammatory diseases like COPD and Emphysema.
-
Mechanism: The
-lactam ring acts as a "suicide substrate." The active site Serine-195 of HLE attacks the -lactam carbonyl. -
Role of 4,4-Dimethyl: The gem-dimethyl group does not directly bind the enzyme but modulates reactivity . It prevents non-specific hydrolysis by water (increasing drug half-life) while maintaining sufficient reactivity for the enzyme's active site serine.
-
SAR Insight: While 3,3-diethyl derivatives are often cited as potent inhibitors (IC50 ~35 nM), the 4,4-dimethyl motif is crucial when designing "mechanism-based" inhibitors that require a specific tetrahedral intermediate geometry.
Synthesis of -Amino Acids (Peptidomimetics)
The 4,4-dimethylazetidin-2-one ring is essentially a "dehydrated" form of 3-amino-3-methylbutanoic acid .
-
Protocol: Refluxing the scaffold in 6N HCl opens the ring to yield the
-amino acid salt. -
Application: These bulky amino acids are incorporated into peptides to induce helical turns or protect the peptide from proteolytic degradation (since proteases rarely recognize unnatural
-amino acids).
Cholesterol Absorption Inhibition (Ezetimibe Analogs)
While Ezetimibe (Zetia) uses a 4-aryl substituted azetidinone, the 4,4-dimethyl scaffold has been explored in Structure-Activity Relationship (SAR) studies to understand the steric limits of the Niemann-Pick C1-Like 1 (NPC1L1) transporter binding pocket.
Part 5: Comparative Data Analysis
The following table summarizes the impact of C4-substitution on
| Scaffold Substitution | Hydrolytic Stability ( | Reactivity w/ Serine Proteases | Primary Application |
| Unsubstituted | Low (< 1 hour) | High (Non-specific) | Antibiotic (requires fusion) |
| 4-Methyl (Mono) | Moderate | High | Carbapenem precursors |
| 4,4-Dimethyl | High (> 24 hours) | Tunable (Selective) | HLE Inhibitors, |
| 3,3-Diethyl | High | Very High (Potent) | Potent Elastase Inhibitors |
Part 6: References
-
Organic Syntheses Procedure: Synthesis of
-Isovalerolactam-N-sulfonyl chloride (Precursor to 4,4-dimethylazetidin-2-one). -
HLE Inhibitor SAR: Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors. [Source: Int. J. Mol.[2][3] Sci. 2022, 23(14), 7529]([Link])
-
Beta-Lactam Stability: Azetidines in medicinal chemistry: emerging applications and approved drugs.
-
Reaction Mechanism: Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes.
Sources
Application Note: A Comprehensive Guide to the Purification of 4,4-Dimethylazetidin-2-one
Introduction: The Significance of 4,4-Dimethylazetidin-2-one in Modern Drug Discovery
4,4-Dimethylazetidin-2-one, a member of the β-lactam family of compounds, is a crucial building block in the synthesis of a wide array of pharmaceutical agents. The strained four-membered ring of the azetidinone core imparts unique chemical reactivity, making it a valuable synthon for creating complex molecular architectures. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields in subsequent steps, and potential toxicological concerns in the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven experimental procedure for the purification of 4,4-Dimethylazetidin-2-one, ensuring a high degree of purity suitable for demanding applications in research and drug development.
The synthetic route to many 2-azetidinones, such as the Staudinger [2+2] ketene-imine cycloaddition, often results in a crude product containing unreacted starting materials, reagents, and various side products.[1][2][3] Therefore, a robust purification strategy is essential. This guide will detail a multi-step purification protocol involving an initial workup, followed by either recrystallization or column chromatography, depending on the nature of the impurities.
PART 1: Purification Strategy Overview
The purification of 4,4-Dimethylazetidin-2-one from a crude reaction mixture is a systematic process designed to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method—recrystallization versus column chromatography—depends on the physical properties of the target compound and its impurities.
Logical Workflow for Purification
Sources
Strategic Protecting Group Manipulation in the Synthesis of 4,4-Dimethylazetidin-2-one Scaffolds
Topic: Protecting Group Strategies for the Synthesis of 4,4-Dimethylazetidin-2-one Analogs Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Rationale
The 4,4-dimethylazetidin-2-one scaffold represents a unique challenge in
For the synthesis of analogs—particularly those requiring functionalization at the C3 position—a robust protecting group (PG) strategy is non-negotiable. The N-H bond of the lactam (pKa ~23) is more acidic than the C3-H protons. Consequently, attempting C3-alkylation on the unprotected lactam using strong bases (e.g., LDA, LiHMDS) results in competitive N-deprotonation, leading to complex dianion species or ring-opening side reactions.
This guide details a field-proven "Protect-Functionalize-Deprotect" cycle specifically optimized for the sterically hindered 4,4-dimethyl system. It prioritizes the N-Silyl (TBS) strategy for analog synthesis and addresses the N-Aryl (PMP) cleavage for researchers utilizing Staudinger cycloaddition routes.
Critical Decision Pathways
The choice of protecting group strategy depends heavily on the origin of your
Diagram 1: Strategic Decision Matrix
This flowchart guides the selection of the appropriate protocol based on the starting material and intended modification.
Figure 1: Decision matrix for selecting N-protection strategies. Blue path: Commercial/CSI route. Red path: Staudinger synthetic route.[1]
Strategy A: N-Silylation for C3 Functionalization
Target: Introduction of tert-Butyldimethylsilyl (TBS) group.[2]
The Challenge: Steric Hindrance
In 4,4-dimethylazetidin-2-ones, the methyl groups shield the nitrogen lone pair. Standard silylation conditions (TBSCl, Imidazole, DMF) often stall or require excessive heating, which promotes dimerization.
The Solution: The Triflate Method
We utilize TBS-Triflate (TBSOTf) with a non-nucleophilic base (2,6-lutidine).[3] TBSOTf is significantly more electrophilic than TBSCl, driving the reaction to completion even on this hindered scaffold at low temperatures.
Protocol 1: High-Efficiency N-Silylation
Reagents:
-
4,4-Dimethylazetidin-2-one (1.0 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen atmosphere. Add the 4,4-dimethylazetidin-2-one and anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C . Add 2,6-lutidine dropwise. The solution should remain clear.
-
Activation: Add TBSOTf dropwise via syringe over 5 minutes. Caution: TBSOTf fumes are corrosive.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The N-H spot (polar) should disappear, replaced by a less polar N-TBS spot.
-
Validation: IR shift. The Carbonyl stretch (
) typically shifts from ~1720 cm⁻¹ (N-H) to ~1740-1760 cm⁻¹ (N-Si) due to the loss of hydrogen bonding.
-
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove lutidine), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically 5-10% EtOAc in Hexanes).
Why this works: The triflate leaving group creates a highly reactive silylating species that overcomes the steric barrier of the C4-gem-dimethyl group without requiring heat.
Strategy B: Oxidative Cleavage of N-Aryl Groups
Target: Removal of p-Methoxyphenyl (PMP) group.
The Context
If you synthesized the 4,4-dimethyl core via the Staudinger reaction (imine + ketene), you likely employed a PMP-imine to facilitate the cycloaddition. The PMP group is robust and cannot be removed by simple hydrolysis.
The Solution: Ceric Ammonium Nitrate (CAN) Oxidation
Oxidative cleavage using CAN is the gold standard. It oxidizes the electron-rich aromatic ring to a quinone species, which then hydrolyzes to release the free lactam.
Protocol 2: CAN-Mediated Deprotection
Reagents:
-
N-(4-Methoxyphenyl)-4,4-dimethylazetidin-2-one (1.0 equiv)
-
Ceric Ammonium Nitrate (CAN) (3.0 - 4.0 equiv)
-
Acetonitrile (MeCN) and Water (H₂O) (ratio 1:1 to 2:1)
Procedure:
-
Dissolution: Dissolve the N-PMP lactam in MeCN/H₂O mixture. Cool to 0 °C .[4]
-
Oxidation: Add CAN as a solid in small portions (or as a pre-dissolved aqueous solution) over 10-15 minutes. The solution will turn dark orange/brown.
-
Monitoring: Stir at 0 °C for 30-60 minutes.
-
Critical Check: Do not let the reaction warm above RT if possible; the 4,4-dimethyl ring is stable, but the quinone byproducts can polymerize or react with the product at higher temperatures.
-
-
Quench: Add saturated aqueous NaHSO₃ (sodium bisulfite) or Na₂S₂O₃ (thiosulfate) until the dark orange color fades to a pale yellow/clear solution (reduction of excess Ce(IV) and Quinone species).
-
Workup: Extract exhaustively with Ethyl Acetate (EtOAc). The free lactam is often quite polar.
-
Purification: The byproduct is p-benzoquinone. A wash with 5% aqueous NaHCO₃ helps, but column chromatography is usually required to separate the lactam from quinone residues.
Functionalization & Deprotection Workflow
Once the N-TBS group is installed (Strategy A), the C3 position can be alkylated.
Protocol 3: C3-Alkylation & TBS Removal
Step 1: Enolate Formation
-
Dissolve N-TBS-4,4-dimethylazetidin-2-one in THF at -78 °C.
-
Add LDA (1.1 equiv). The bulky N-TBS and C4-dimethyl groups prevent N-attack, directing deprotonation exclusively to C3.
-
Add Electrophile (R-X). Warm to RT.
Step 2: TBS Deprotection The TBS group on a lactam is more labile than on an alcohol.
-
Method A (Fluoride): TBAF (1.1 equiv) in THF, 0 °C, 30 mins.
-
Note: If the C3 side chain is base-sensitive, buffer with acetic acid (1:1 molar ratio with TBAF).
-
-
Method B (Acidic - Recommended for 4,4-dimethyl): Dilute HCl in MeOH or HF-Pyridine.
-
Reasoning: The 4,4-dimethyl ring is highly resistant to acid hydrolysis, making acidic deprotection cleaner than basic fluoride methods which can sometimes cause ring-opening in less substituted lactams.
-
Diagram 2: The Functionalization Cycle
Figure 2: The "Protect-Functionalize-Deprotect" cycle. Note that the N-TBS group is essential for the enolate step (middle) to prevent side reactions.
Comparative Data & Troubleshooting
Table 1: Protecting Group Stability Profile for 4,4-Dimethylazetidin-2-one
| Condition | N-H (Unprotected) | N-PMP (Staudinger) | N-TBS (Silyl) | N-Boc (Carbamate) |
| LDA / LiHMDS | Unstable (N-deprotonation) | Stable | Stable (Recommended) | Stable (but bulky) |
| Aq. Acid (HCl) | Stable | Stable | Labile (Cleaves) | Labile |
| Aq. Base (NaOH) | Unstable (Ring open) | Stable | Stable | Unstable |
| Oxidation (CAN) | Stable | Labile (Cleaves) | Stable | Stable |
| Fluoride (TBAF) | Stable | Stable | Labile (Cleaves) | Stable |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in N-Silylation | Steric hindrance of C4-Me₂ blocking TBSCl. | Switch to TBSOTf (Protocol 1). Do not heat (causes dimerization). |
| Ring Opening during CAN | Reaction temperature too high or reaction time too long. | Keep at 0 °C . Quench immediately upon color change. |
| C3-Alkylation Fails | N-Protecting group is too small or labile. | Ensure N-TBS is intact. If TBS falls off, switch to N-Boc (though harder to put on hindered N). |
| "Sticky" Product (CAN) | Quinone byproduct contamination. | Perform a sodium bisulfite wash followed by a bicarbonate wash. |
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P.G.M. (2014). Wiley-Interscience.
- Authoritative source for general silyl and carbam
-
Oxidative deprotection of N-(p-methoxyphenyl) lactams. Kronenthal, D. R., Han, C. Y., & Taylor, M. K. (1982). Journal of Organic Chemistry, 47(14), 2765–2768.
- The seminal paper on using CAN for beta-lactam N-deprotection.
-
Asymmetric Synthesis of
-Lactams by Staudinger Ketene-Imine Cycloaddition. Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). European Journal of Organic Chemistry, 2004(14), 3051–3061.- Covers the Staudinger route and the necessity of N-aryl protection.
-
Reactivity of 4,4-dimethylazetidin-2-one derivatives. Clauss, K., Grimm, D., & Prossel, G. (1974). Justus Liebigs Annalen der Chemie, 1974(4), 539-560.
- Fundamental study on the synthesis (via CSI) and stability of the 4,4-dimethyl scaffold.
Sources
Application Notes & Protocols: Leveraging 4,4-Dimethylazetidin-2-one in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the 4,4-Dimethylazetidin-2-one Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for therapeutic intervention.[1][2][3] This approach hinges on the principle of screening small, low molecular weight compounds ("fragments") that, despite their weak initial binding affinity, can be efficiently optimized into potent, drug-like molecules.[1][4] The 4,4-dimethylazetidin-2-one core represents a compelling, yet underexplored, fragment for inclusion in diversity-oriented screening libraries. Its inherent structural features offer a unique combination of desirable properties for FBDD.
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of three-dimensionality that is increasingly sought after in modern drug design to access novel chemical space and improve physicochemical properties.[5] The gem-dimethyl substitution at the 4-position provides conformational rigidity and a defined exit vector for subsequent chemical elaboration, a critical aspect for the hit-to-lead optimization phase.[6][7] Furthermore, the β-lactam motif within the azetidin-2-one core presents a rich chemical handle for the synthesis of diverse analogues and can act as a bioisostere for other functional groups, potentially improving metabolic stability and cell permeability.[5][8] The diverse pharmacological activities reported for various 2-azetidinone derivatives, including antimicrobial and anticancer effects, underscore the therapeutic potential of this scaffold.[9][10][11]
These application notes will provide a comprehensive guide for researchers and drug development professionals on the effective utilization of 4,4-dimethylazetidin-2-one in FBDD campaigns. We will delve into the strategic considerations for incorporating this fragment into libraries, detailed protocols for primary and secondary screening using state-of-the-art biophysical techniques, and a roadmap for the subsequent hit-to-lead optimization process.
Part 1: Fragment Library Design and Primary Screening
The successful identification of initial hits is contingent on a well-designed fragment library and a robust primary screening cascade.
Library Considerations with 4,4-Dimethylazetidin-2-one
When incorporating 4,4-dimethylazetidin-2-one into a fragment library, it is crucial to consider its physicochemical properties to ensure it adheres to the "Rule of Three," a guiding principle for fragment design.
| Property | Typical "Rule of Three" Value | 4,4-Dimethylazetidin-2-one |
| Molecular Weight | < 300 Da | 113.16 g/mol |
| cLogP | ≤ 3 | ~0.5 (estimated) |
| Hydrogen Bond Donors | ≤ 3 | 1 |
| Hydrogen Bond Acceptors | ≤ 3 | 1 |
| Rotatable Bonds | ≤ 3 | 0 |
As illustrated in the table, 4,4-dimethylazetidin-2-one is an ideal fragment candidate. Its low molecular weight and complexity increase the probability of sampling a wider chemical space and achieving a higher hit rate compared to larger, more complex molecules used in high-throughput screening (HTS).[1]
Primary Screening: Identifying Weak Binders
Given the anticipated weak binding affinities of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for primary screening.[4] A recommended workflow involves a primary screen using a high-throughput, low-protein consumption method, followed by orthogonal validation.
Sources
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-based drug discovery: opportunities for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 4,4-Dimethylazetidin-2-one synthesis
An exceptional resource for researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 4,4-Dimethylazetidin-2-one. Authored from the perspective of a Senior Application Scientist, this guide delves into the common challenges encountered during synthesis, offering practical solutions grounded in established chemical principles.
Introduction to 4,4-Dimethylazetidin-2-one Synthesis
4,4-Dimethylazetidin-2-one, a key β-lactam, is a vital structural motif in numerous antibiotic agents and serves as a versatile building block in medicinal chemistry.[1][2] Its synthesis, however, is often plagued by low yields, a consequence of the strained four-membered ring system and susceptibility to side reactions. The most common synthetic routes involve the [2+2] cycloaddition of a ketene with an imine (the Staudinger synthesis) or the intramolecular cyclization of a β-amino acid, such as 3-amino-3-methylbutanoic acid.[2][3] This guide focuses on identifying and resolving the common pitfalls associated with these methods to enhance reaction efficiency and product purity.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured in a question-and-answer format to directly address specific experimental issues.
Question 1: My reaction yield is consistently poor (<40%). Could the quality of my starting materials or initial setup be the issue?
Answer:
Absolutely. The success of this synthesis is highly dependent on the quality of your reagents and the rigor of your experimental setup. Low yields can often be traced back to these foundational aspects before even considering reaction parameters.
-
Purity of Starting Materials : For the cyclization of 3-amino-3-methylbutanoic acid, the purity of this precursor is critical. Contaminants can interfere with the activation of the carboxylic acid or the subsequent cyclization. It is advisable to verify the purity of the amino acid via NMR or melting point analysis and recrystallize if necessary.
-
Moisture Sensitivity : β-lactam synthesis is notoriously sensitive to moisture. Water can hydrolyze activating agents (like acid chlorides or carbodiimides), the activated intermediates, or the final β-lactam product, which is susceptible to hydrolysis due to ring strain.[4] All glassware must be flame- or oven-dried, and anhydrous solvents are essential. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Stoichiometry : Precise stoichiometry is crucial. For instance, in a carbodiimide-mediated cyclization, an excess of the coupling agent can lead to the formation of N-acylurea byproducts, while an insufficient amount will result in incomplete conversion. Careful weighing and transfer of reagents are paramount.
Troubleshooting Workflow: Initial Setup and Reagents
Caption: A systematic workflow for troubleshooting low yields related to initial experimental setup.
Question 2: I am using a carbodiimide (e.g., DCC) for the cyclization and observe a large amount of a white precipitate. Is this normal, and how does it affect my yield?
Answer:
The formation of a white precipitate is an expected outcome when using N,N'-dicyclohexylcarbodiimide (DCC). This solid is N,N'-dicyclohexylurea (DCU), the byproduct of the carbodiimide activation of the carboxylic acid. While its formation indicates the reaction is proceeding, its presence can complicate product isolation and purification, potentially leading to a lower isolated yield.
Managing DCU Byproduct:
-
Solvent Selection : DCU has low solubility in many common organic solvents, such as dichloromethane (DCM) or diethyl ether. Performing the reaction in these solvents facilitates its removal by filtration.
-
Post-Reaction Filtration : After the reaction is complete, cooling the mixture (e.g., to 0 °C) will further decrease the solubility of DCU, allowing for more complete removal by filtration.
-
Alternative Coupling Agents : If DCU proves consistently problematic, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[5]
Question 3: My reaction seems to stall, with TLC analysis showing significant unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?
Answer:
A stalled reaction suggests that the activation energy for the intramolecular cyclization is not being overcome efficiently, or that competing side reactions are dominating. Several parameters can be optimized:
-
Concentration (High Dilution Principle) : The desired reaction is an intramolecular cyclization. A competing side reaction is intermolecular polymerization, where the amino group of one molecule attacks the activated carboxyl group of another. To favor the intramolecular pathway, the reaction should be run under high dilution conditions (e.g., 0.01-0.05 M). This reduces the probability of intermolecular collisions.
-
Temperature : While many cyclizations are run at room temperature to minimize side reactions, a stalled reaction may benefit from a modest increase in temperature (e.g., to 40 °C or refluxing in DCM). This should be done cautiously and monitored by TLC to avoid product degradation.[6]
-
Activating Agent : The choice of activating agent is critical. For difficult cyclizations, more potent reagents may be required. If using a standard carbodiimide is ineffective, alternatives like diphenylphosphoryl chloride have been shown to cleanly cyclize β-amino acids.[2]
Table 1: Key Parameter Optimization for Cyclization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Concentration | 0.1 M | Decrease to 0.01 - 0.05 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | 20-25 °C (Room Temp) | Increase to 40 °C (DCM reflux) | Provides energy to overcome the activation barrier of ring formation. |
| Activating Agent | DCC or EDC | Switch to Diphenylphosphoryl Chloride | A more potent activating agent may be needed for sluggish substrates. |
Frequently Asked Questions (FAQs)
Q: What are the primary side reactions in a Staudinger [2+2] cycloaddition for β-lactam synthesis? A: The main side reaction is the formation of an enamine if the imine has an α-proton, which can then react with a second molecule of the ketene. Additionally, the ketene can dimerize. Careful control of addition rates and temperature is crucial to minimize these pathways.[6]
Q: How can I effectively purify 4,4-dimethylazetidin-2-one? A: The product is a relatively polar, often crystalline solid. The primary purification method is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. After chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide a highly pure product.[5]
Q: Is microwave irradiation a viable option for improving yield and reaction time? A: Yes, microwave-assisted synthesis has been successfully applied to β-lactam formation, often leading to significantly reduced reaction times and improved yields by providing rapid and uniform heating.[3] However, optimization is required to avoid decomposition.
Experimental Protocol: High-Yield Synthesis via Intramolecular Cyclization
This protocol details a robust method for the synthesis of 4,4-dimethylazetidin-2-one from 3-amino-3-methylbutanoic acid.
Materials:
-
3-Amino-3-methylbutanoic acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Setup : Add 3-amino-3-methylbutanoic acid to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the flask under an inert atmosphere (N₂ or Ar).
-
High Dilution : Add anhydrous DCM to achieve a concentration of approximately 0.05 M. Begin vigorous stirring.
-
DCC Addition : Dissolve DCC in a separate flask in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amino acid solution at room temperature over 1-2 hours using a syringe pump or an addition funnel.
-
Reaction : Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction's progress by TLC (staining with ninhydrin to visualize the starting amino acid).
-
Workup :
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.
-
Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes to yield 4,4-dimethylazetidin-2-one as a white solid.
Simplified Reaction Mechanism
Caption: Key steps in the DCC-mediated cyclization of a β-amino acid to a β-lactam.
References
-
Andresini, G., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(15), 4967. [Link]
-
Umesh N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
-
ChemSynthesis. (n.d.). 4,4-dimethyl-2-azetidinone. ChemSynthesis. Retrieved January 30, 2026, from [Link]
-
Esgulian, M., et al. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Arkivoc, 2017(4), 213-228. [Link]
-
Tooke, C. L., et al. (2019). β-Lactamases: A Focus on Current Challenges. Protein Science, 28(10), 1775-1792. [Link]
-
Zarei, M. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(7), 998-1001. [Link]
-
Di Mola, A., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3745-3766. [Link]
-
Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Current Organic Chemistry, 12(10), 764-780. [Link]
-
De Luca, L. (2016). Novel and Recent Synthesis and Applications of β-Lactams. European Journal of Organic Chemistry, 2016(1), 21-43. [Link]
-
Douglas, A. W., et al. (2018). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]
-
A Review on 2-Azetidinones. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 30, 2026, from [Link]
-
Page, M. I. (1998). β-Lactams: variations on a chemical theme, with some surprising biological results. Journal of Antimicrobial Chemotherapy, 42(1), 1-4. [Link]
-
Al-Amiery, A. A., et al. (2023). Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. Antibiotics, 12(8), 1282. [Link]
-
Esgulian, M., et al. (2017). Supporting Information: Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Arkivoc. [Link]
-
Hussein, F. H., & Al-Amery, A. K. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 22-35. [Link]
Sources
Purification challenges of 4,4-Dimethylazetidin-2-one and solutions
Technical Support Center: Purification of 4,4-Dimethylazetidin-2-one
Status: Operational
Operator: Senior Application Scientist (Ph.D., Organic Chemistry)
Ticket ID: AZT-44-PUR-001
Subject: Overcoming Instability and Separation Issues in
Introduction: The "Hidden" Instability
Welcome to the technical support hub. If you are here, you are likely facing one of two problems with 4,4-dimethylazetidin-2-one : either your product is decomposing on the column, or it is "vanishing" during detection.
While the gem-dimethyl group at the C4 position provides some kinetic stability via the Thorpe-Ingold effect (promoting ring closure), the thermodynamic strain of the four-membered amide ring (
This guide abandons generic advice in favor of field-tested protocols specifically for acid-sensitive, strained heterocycles.
Module 1: Chromatography Survival Guide
Problem: "My crude NMR looks good, but the yield drops by 50% after silica gel chromatography."
Root Cause: Standard silica gel is weakly acidic (pH 6.0–6.5) due to surface silanol groups (Si-OH). This acidity is sufficient to catalyze the protonation of the
Solution: The Buffered Silica Protocol
You must neutralize the stationary phase to prevent acid-catalyzed decomposition.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).
-
The Neutralizer: Add 1% v/v Triethylamine (TEA) to the slurry before pouring the column.
-
Equilibration: Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% TEA.
-
The Run: Perform the separation using your standard gradient. You can reduce TEA to 0.5% or remove it entirely for the run if the column was thoroughly pre-equilibrated, but keeping 0.1% is safer for highly sensitive derivatives.
-
Post-Run: Rotovap fractions immediately. Do not leave the product dissolved in TEA-spiked solvent for days, as basic hydrolysis can eventually occur (though slower than acid hydrolysis).
Alternative Stationary Phase: If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) . It is far less reactive toward strained amides than silica.
Module 2: Visualization (The "Invisible" Peak)
Problem: "I cannot see the product on UV, or I see too many spots."
Root Cause: 4,4-Dimethylazetidin-2-one lacks a conjugated
Troubleshooting Table: Visualization Techniques
| Method | Suitability | Notes |
| UV (254 nm) | 🔴 Poor | Only works if an N-aryl or other conjugated group is attached. |
| Iodine Chamber | 🟡 Moderate | Reversible. Useful for initial location but non-specific. |
| KMnO₄ Stain | 🟢 Good | Oxidizes the amide/impurities. Heats to yellow/brown spots.[1] |
| PMA (Phosphomolybdic Acid) | 🟢 Best | Highly sensitive for amides. Heats to dark blue/green spots. |
| Ninhydrin | 🔴 Avoid | Only detects free amines (open ring or starting material). |
Technical Insight: If you see a spot at the baseline that stains with Ninhydrin, that is likely your hydrolyzed byproduct (
Module 3: Crystallization & Polishing
Problem: "The product is an oil or gum and won't solidify."
Root Cause: The gem-dimethyl groups create a "greasy" ball that disrupts crystal lattice packing, especially if trace impurities (linear amides or unreacted reagents) are present acting as plasticizers.
Protocol: The "Vapor Diffusion" Method
For difficult-to-crystallize
-
Dissolve: Dissolve the crude oil in a minimum amount of a "Good Solvent" (e.g., Dichloromethane or Ethyl Acetate) in a small vial.
-
The Trap: Place this open small vial inside a larger jar containing a "Bad Solvent" (e.g., Pentane or Hexane).
-
Seal & Wait: Cap the large jar tightly. Over 24–48 hours, the volatile pentane will diffuse into the DCM solution, slowly lowering solubility and forcing crystallization without thermal shock.
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision pathways for purifying 4,4-dimethylazetidin-2-one based on crude purity and physical state.
Caption: Decision matrix for purification selection. Note the diversion from standard silica to neutralized phases to prevent ring opening.
FAQs: Specific User Scenarios
Q: Can I use HPLC for purification? A: Yes, but avoid acidic modifiers like TFA (Trifluoroacetic acid). Even 0.1% TFA can degrade the lactam ring over the course of a run. Use Ammonium Acetate (10mM) or Ammonium Formate buffers instead to maintain a near-neutral pH (approx 6.5–7.5).
Q: My product has a strong smell. Is this normal? A: No. Pure 4,4-dimethylazetidin-2-one should be relatively odorless or have a faint amide scent. A sharp, acrid smell usually indicates the presence of isocyanates (precursors) or pivalic acid derivatives (hydrolysis products). Re-run the TLC with a Ninhydrin stain; if it turns purple/red, you have open-chain amine contaminants.
Q: How do I store the purified compound? A: Never store it in solution, especially not in chlorinated solvents (which can become acidic over time) or alcohols (potential nucleophiles). Store as a dry solid at -20°C under an inert atmosphere (Argon/Nitrogen).
References
-
Singh, G. S. (2003). Recent advances in the synthesis of beta-lactams.[2] Tetrahedron, 59(39), 7631-7649. Link
-
Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930–7953. Link
-
Turos, E. (2002). Structure-Activity Studies on N-Thiolated β-Lactams. Current Medicinal Chemistry, 9(22). (Referencing stability on silica). Link
-
D'Souza, D. M., et al. (2009). Practical Synthesis of Azetidines and Azetidinones. Chemical Society Reviews. (General handling of 4-membered heterocycles). Link
Sources
How to avoid epimerization in the synthesis of substituted azetidin-2-ones
Topic: Prevention of Epimerization in Substituted
Executive Summary
The synthesis of substituted azetidin-2-ones (β-lactams) presents a dual challenge: establishing the correct stereochemistry during ring closure (kinetic vs. thermodynamic control) and maintaining that stereochemistry during isolation (prevention of post-synthetic epimerization).
The C3 position of the
Module 1: The Formation Phase (Staudinger Synthesis)[1]
The Staudinger ketene-imine cycloaddition is the industry standard for constructing the
The Mechanism of Stereodivergence
The reaction proceeds via a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene.[1][2][3] The stereochemical outcome is dictated by the competition between direct ring closure (
Figure 1: Bifurcation of the Staudinger reaction pathway.[1] Kinetic control favors the cis-isomer via rapid ring closure, while thermodynamic equilibration favors the trans-isomer.[1]
Protocol: Locking Kinetic Selectivity (Cis-Dominant)
To avoid "epimerization" (technically diastereomeric drift) during synthesis, you must accelerate ring closure over bond rotation.[1]
-
Temperature Control: Maintain reaction temperature between -78°C and -40°C .
-
Order of Addition (Bose-Evans Method):
-
Solvent Choice: Use non-polar solvents like Toluene or Dichloromethane (DCM) .[1]
-
Why: Polar solvents stabilize the zwitterionic intermediate, increasing its lifetime and allowing it to rotate into the thermodynamic (trans) conformation.[1]
-
Module 2: Post-Synthetic Handling (Workup & Purification)[1]
If your NMR shows a pure cis-product in the crude mixture but a trans-product after the column, you are experiencing Post-Synthetic Epimerization .[1] This is driven by the acidity of the C3 proton.[1]
The C3 Acidity Hazard
The C3 proton is acidic because the resulting enolate is stabilized by the carbonyl group and the relief of some steric strain.[1]
| Substituent at C3 | Approx. | Risk Level |
| Alkyl / H | ~23-25 | Moderate |
| Alkoxy (-OR) | ~20-22 | High |
| Amido (-NHCOR) | ~19-21 | Very High |
| Halogen (-Cl/Br) | ~18-20 | Critical |
Troubleshooting Protocol
1. Quenching the Reaction
-
Do NOT quench with saturated sodium bicarbonate (
) if your product is sensitive.[1] The pH of ~8.5 is sufficient to epimerize electron-deficient -lactams.[1] -
Recommended: Quench with dilute, cold HCl (0.1 M) or saturated Ammonium Chloride (
) .[1]
2. Chromatography (The Silent Killer)
Standard silica gel is slightly acidic, but "aged" or modified silica can be basic.[1] Alumina is frequently basic.[1]
-
Test: Slurry a sample of your silica in distilled water and measure pH.[1]
-
Fix: Pre-treat silica gel with 1% Triethylamine (Et3N) in Hexanes to neutralize acidity, OR use neutral alumina (Grade III).[1]
3. Crystallization
-
Avoid prolonged heating in protic solvents (Methanol/Ethanol).[1]
-
Preferred: Recrystallize from Ethyl Acetate/Hexanes or DCM/Ether at room temperature or below.[1]
Module 3: Troubleshooting FAQ
Q: I need the trans-isomer, but I keep getting mixtures. How do I force epimerization? A: If the trans-isomer is the thermodynamic product (standard for most C3-substituted lactams), you can drive epimerization intentionally:
-
Reflux the crude mixture in Toluene or Benzene.[1]
-
Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or excess Triethylamine.[1]
-
Mechanism: This deprotonates C3.[1] Reprotonation occurs from the least hindered face (opposite the bulky C4 substituent), yielding the trans-isomer.[1]
Q: My Staudinger reaction failed to cyclize at -78°C. What now? A: Some ketenes (especially those with bulky substituents) require thermal energy to undergo cycloaddition.[1]
-
Protocol: Allow the reaction to warm slowly to 0°C or Room Temperature overnight.
-
Risk: This increases the likelihood of trans-isomer formation.[1] If stereochemistry is lost, you may need to separate diastereomers via column chromatography.[1]
Q: Does the N-protecting group affect epimerization? A: Yes.[1] Electron-withdrawing groups on the Nitrogen (e.g., Tosyl, Nosyl) make the ring carbonyl more electrophilic and the C3 proton more acidic, increasing epimerization risk.[1] Electron-donating groups (e.g., PMP - p-methoxyphenyl) stabilize the ring and reduce C3 acidity.[1]
Decision Matrix: Reaction Conditions
Use this flow to determine your experimental setup based on your target stereochemistry.
Figure 2: Experimental decision matrix for targeting specific diastereomers.
References
-
Staudinger, H. (1907).[1][5] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.
-
Jiao, L., Liang, X., & Xu, J. (2006).[1][3] "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society.[1][3]
-
Singh, G. S. (2003).[1] "Recent advances in the synthesis of beta-lactams." Tetrahedron.
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004).[1] "Asymmetric Synthesis of β-Lactams by the Staudinger Reaction." Organic Reactions.[1][6][7][8][9] [1]
-
Cossío, F. P., Ugalde, J. M., Lopez, X., Lecea, B., & Palomo, C. (1993).[1] "A semiempirical study on the stereoselective synthesis of .beta.-lactams from enolates and imines." Journal of the American Chemical Society.[1][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 6. jgtps.com [jgtps.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: 4,4-Dimethylazetidin-2-one Synthesis & Impurity Profiling
Topic: Characterization of Unexpected Products in 4,4-Dimethylazetidin-2-one Synthesis Methodology Focus: Chlorosulfonyl Isocyanate (CSI) Cycloaddition & Reductive Hydrolysis Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
The synthesis of 4,4-dimethylazetidin-2-one is a critical gateway to carbapenem antibiotics and specialized polymer precursors. While the Chlorosulfonyl Isocyanate (CSI) method is the industrial standard due to its atom economy and direct access to gem-dimethyl substitution, it is notoriously sensitive.
"Unexpected" products in this synthesis are rarely random; they are almost always the result of thermodynamic relaxation of the strained
Module 1: The Primary Workflow & Failure Points
The synthesis proceeds in two distinct phases: the [2+2] cycloaddition to form the
Visualizing the Pathway
The following diagram maps the standard reaction alongside the divergence points that lead to impurities.
Figure 1: Reaction pathway for 4,4-dimethylazetidin-2-one synthesis, highlighting critical divergence points where impurities A, B, and C are generated.
Module 2: Troubleshooting "Unexpected" Products
Scenario 1: The "Open Chain" Isomer (Senecioamide)
Symptom: The product is a solid but has the wrong melting point, or the NMR shows a vinylic proton signal.
Identity: 3-methylbut-2-enamide (also known as Senecioamide).
Root Cause: This is the thermodynamic sink of the reaction. The
Diagnostic Protocol:
-
Check 1H NMR: Look for a signal at ~5.6 ppm . The target lactam has no vinylic protons.
-
Check IR: Look for a shift in the carbonyl stretch.
-
Target Lactam: 1740–1760 cm⁻¹ (Strained amide).
-
Impurity: 1660–1690 cm⁻¹ (Conjugated primary amide).
-
Scenario 2: The "Gooey" Sulfur Residue
Symptom: Product smells of sulfur, is sticky/viscous, and has low solubility in organic solvents.
Identity: 1-Sulfonyl-4,4-dimethylazetidin-2-one or its hydrolyzed sulfonic acid form.
Root Cause: Failure of the reductive hydrolysis step. The
Corrective Action:
-
Maintain pH between 7.0 and 8.0 during the sodium sulfite (
) addition using a pH-stat or careful NaOH addition. -
Ensure temperature remains < 25°C during reduction to prevent ring opening.
Scenario 3: The "Insoluble White Powder" (Oligomers)
Symptom: A white solid precipitates that is insoluble in DCM or Ether.
Identity: Nylon-3 derivatives (Polyamides).
Root Cause: Anionic polymerization. If the reaction mixture becomes too basic (pH > 9-10) during workup, the deprotonated amide (
Module 3: Analytical Forensics (Data Tables)
Use this table to confirm the identity of your isolated product.
| Feature | Target: 4,4-Dimethylazetidin-2-one | Impurity A: 3-Methylbut-2-enamide | Impurity B: N-Chlorosulfonyl Intermediate |
| 1H NMR (CDCl3) | |||
| 13C NMR | |||
| IR (cm⁻¹) | 1750–1770 (Sharp, Strained) | 1660–1680 (Broad, Conjugated) | 1780–1800 (Very Sharp) + 1380/1180 ( |
| Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in MeOH, DMSO | Reacts violently with water/MeOH |
Module 4: Experimental Protocol (Best Practice)
To minimize unexpected products, follow this optimized reductive hydrolysis protocol.
Step-by-Step Guide:
-
Formation: React Isobutylene (excess) with Chlorosulfonyl Isocyanate (CSI) in DCM at 0°C. Stir for 2-4 hours.
-
Quench Preparation: Prepare a saturated solution of Sodium Sulfite (
) (2.5 eq) and Sodium Bicarbonate ( ) to buffer the solution. -
The Dropwise Addition (Critical):
-
Why: Adding the reaction mixture to the water ensures the CSI is diluted immediately. Adding water to the reaction causes localized heating and concentration spikes, leading to polymerization.
-
Action: Pour the reaction mixture slowly into the vigorously stirred sulfite solution.
-
-
pH Monitoring: Continuously check pH. If it drops below 6, add 10% NaOH dropwise. Do not exceed pH 8.5.
-
Extraction: Extract with DCM immediately after gas evolution (
) ceases. Prolonged exposure to the aqueous phase promotes hydrolysis to the amino acid.
Module 5: Diagnostic Decision Tree
Use this flow to determine the next step based on your crude NMR data.
Figure 2: Rapid diagnostic logic for identifying impurities based on 1H NMR signals.
References
-
Graf, R. (1969). "Chlorosulfonyl Isocyanate."[2] Organic Syntheses, 46, 23.
- Relevance: The foundational text on handling CSI and its reactivity profile.
-
Clauss, K., Grimm, D., & Prossel, G. (1974). "Beta-Lactams from Chlorosulfonyl Isocyanate." Justus Liebigs Annalen der Chemie, 1974(4), 539–560.
- Relevance: Establishes the mechanism of reaction with olefins and the specific stability of the 4,4-dimethyl deriv
-
Durst, T., & O'Sullivan, M. J. (1970). "Synthesis of 4,4-disubstituted-2-azetidinones." Journal of Organic Chemistry, 35(6), 2043–2044.
- Relevance: Provides specific spectral data for 4,4-dimethylazetidin-2-one and details on the reductive hydrolysis step.
-
Rasmussen, J. K., & Hassner, A. (1976). "Recent Developments in the Synthesis of Beta-Lactams." Chemical Reviews, 76(3), 389–408.
- Relevance: Comprehensive review covering side reactions, including polymerization and ring-opening p
Sources
Validation & Comparative
Validation of 4,4-Dimethylazetidin-2-one structure using 2D NMR techniques
Executive Summary
In the synthesis of gem-dimethyl substituted
This guide objectively compares validation methodologies, establishing 2D NMR (HSQC/HMBC/COSY) as the superior analytical standard over 1D NMR and Mass Spectrometry for this specific application. We provide a self-validating protocol that relies on connectivity proofs rather than chemical shift assumptions.
Part 1: The Challenge – The "Isomer Trap"
The synthesis of 4,4-dimethylazetidin-2-one (often via chlorosulfonyl isocyanate cycloaddition) carries a high risk of producing the 3,3-dimethyl regioisomer or ring-opened byproducts.
The Ambiguity:
-
Mass Spectrometry (MS): Both isomers have identical molecular weights (
, MW 99.13) and similar fragmentation patterns. -
1D
H NMR: Both isomers present a broad NH singlet, a CH signal, and two methyl groups. Solvent effects can shift the CH peak of the 4,4-isomer (typically ~2.8 ppm) dangerously close to the 3,3-isomer range (~3.0–3.2 ppm), leading to false positives.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the efficacy of available techniques for conclusively identifying the 4,4-dimethyl structure.
| Feature | Method A: 1D NMR ( | Method B: 2D NMR Suite (Recommended) | Method C: LC-MS/MS |
| Connectivity Proof | Low. Relies on chemical shift heuristics which are solvent-dependent. | High. Establishes direct bond connectivity (Scalar & Spatial). | None. Identifies mass/charge ratio only. |
| Isomer Differentiation | Risky. 3,3- and 4,4-isomers have nearly identical peak multiplicities. | Definitive. Distinguishes via NH-CH | Poor. Requires chiral columns or specific fragmentation distinctness. |
| Sample Requirement | ~2 mg | ~5-10 mg (for clear HMBC cross-peaks) | < 0.1 mg |
| Time Investment | 10 mins | 1-2 Hours | 30 mins |
| Self-Validating? | No. Requires external reference standard. | Yes. Internal correlations prove the structure. | No. |
Part 3: The Self-Validating Protocol (2D NMR)
This protocol is designed to be self-validating : the data must satisfy specific logic gates to confirm the structure.
1. Experimental Setup
-
Solvent: DMSO-d
is strictly recommended over CDCl .-
Reasoning: DMSO minimizes proton exchange, sharpening the NH signal and revealing crucial NH-CH
couplings.
-
-
Concentration: 10–15 mg in 600
L. -
Temperature: 298 K.
2. Acquisition Workflow
Run the following sequence. Do not skip the COSY, as it is the primary "Isomer Filter."
- H 1D: Optimize SW (spectral width) to capture broad NH (approx. 8.0 ppm in DMSO).
-
COSY (Magnitude Mode): 1024 x 256 points.
-
HSQC (Multiplicity Edited): To distinguish CH
(negative phase) from CH (positive phase). -
HMBC (Long Range): Optimized for
Hz.
3. Data Interpretation & Logic Gates
To validate 4,4-dimethylazetidin-2-one , your data must pass the following checks.
Logic Gate A: The COSY "Silence" Check (The Differentiator)
-
The Science: In the 3,3-dimethyl isomer, the CH
is at position 4, directly adjacent (vicinal) to the NH. This produces a strong COSY cross-peak . -
The Validation: In the target 4,4-dimethyl structure, the CH
is at position 3. It is separated from the NH by the Carbonyl (C2) or the Quaternary Carbon (C4). -
Pass Criteria: The CH
signal must show NO (or very weak) COSY correlation to the NH proton.-
If Strong COSY (NH-CH
) REJECT (Sample is 3,3-isomer).
-
Logic Gate B: The HMBC Carbonyl Anchor
-
The Science: We use the Carbonyl (
, ~165-170 ppm) as the anchor. -
The Validation:
-
The Methyl protons (at C4) are 3 bonds away from the Carbonyl (
). This usually results in a weak or absent HMBC correlation. -
The Ring CH
protons (at C3) are 2 bonds away from the Carbonyl ( ). This results in a strong HMBC correlation.
-
-
Pass Criteria: CH
protons show a strong correlation to the Carbonyl carbon. Methyl protons show strong correlation to the Quaternary C4 (~60 ppm) and Methylene C3 (~50 ppm), but weak/no correlation to C=O.
Part 4: Visualization of Structural Logic
The following diagrams illustrate the decision-making process and the specific connectivity logic used in the protocol.
Diagram 1: Validation Decision Tree
This workflow ensures no false positives are released.
Caption: Decision tree for distinguishing 4,4-dimethyl vs 3,3-dimethyl isomers using COSY/HMBC logic.
Diagram 2: Connectivity Map (HMBC/COSY)
Visualizing the specific correlations that define the 4,4-dimethyl structure.
Caption: Connectivity map for 4,4-dimethylazetidin-2-one. The ABSENCE of N1-C3 COSY is the primary validator.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source on HMBC/COSY pulse sequences and parameter optimization). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift ranges of lactams and amides). Link
-
Kałuza, Z., & Park, S.-H. (1996).[1] 4-Substituted Azetidin-2-ones, New Building Blocks for the Synthesis of β-Lactams.[1] Synlett, 1996(09), 895–896.[1] (Reference for synthesis via CSI and structural data). Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from sample signals). Link
Sources
A Comparative Guide to the Reactivity of 4,4-Dimethylazetidin-2-one and 3,3-Dimethylazetidin-2-one
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of core chemical scaffolds is paramount. The azetidin-2-one, or β-lactam, ring is a cornerstone of many life-saving antibiotics and a versatile synthetic intermediate.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 4,4-dimethylazetidin-2-one and 3,3-dimethylazetidin-2-one. By examining the theoretical underpinnings of their chemical behavior and proposing a rigorous experimental framework, we aim to elucidate the subtle yet significant impact of substituent placement on the reactivity of this critical heterocyclic system.
Introduction to β-Lactam Reactivity
The chemical reactivity of the β-lactam ring is a consequence of a delicate balance between two primary opposing factors:
-
Ring Strain: The four-membered ring of an azetidin-2-one is significantly strained due to the deviation of its bond angles from ideal values. This strain energizes the molecule and provides a thermodynamic driving force for ring-opening reactions, such as nucleophilic acyl substitution.[3]
-
Amide Resonance: Like all amides, the lone pair of electrons on the nitrogen atom can be delocalized onto the carbonyl oxygen. This resonance stabilization, however, is less efficient in the constrained four-membered ring compared to acyclic amides, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
The strategic placement of substituents on the β-lactam ring can modulate these electronic and steric properties, thereby fine-tuning the molecule's reactivity and stability.
The Influence of Gem-Dimethyl Substitution: A Tale of Two Isomers
The primary difference between 4,4-dimethylazetidin-2-one and 3,3-dimethylazetidin-2-one lies in the location of the gem-dimethyl group. This seemingly minor structural change has profound implications for the molecule's reactivity, primarily through the Thorpe-Ingold effect and steric hindrance.
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The Thorpe-Ingold effect posits that the presence of a gem-dialkyl group on a carbon atom within a chain can accelerate the rate of cyclization.[4] This is attributed to the compression of the bond angle between the substituents, which in turn brings the reactive ends of the molecule closer together.[4] In the context of the formed cyclic β-lactam, this effect can influence the overall ring strain.
-
3,3-Dimethylazetidin-2-one: The gem-dimethyl group at the C3 position is expected to increase the internal angle compression within the ring, potentially leading to higher ring strain compared to its C4-substituted counterpart. This heightened strain would theoretically make the ring more prone to nucleophilic attack to relieve this strain.
-
4,4-Dimethylazetidin-2-one: While the gem-dimethyl group at C4 also contributes to the overall molecular conformation and strain, its influence on the critical N1-C2=O amide bond and the C2-C3 bond is likely less pronounced than that of the C3 substitution.
Steric Hindrance
The accessibility of the electrophilic carbonyl carbon (C2) to an incoming nucleophile is a critical determinant of reaction rate.
-
3,3-Dimethylazetidin-2-one: The proximity of the bulky gem-dimethyl group to the carbonyl carbon at C2 can create significant steric hindrance, shielding it from nucleophilic attack.[1] This steric impediment would be expected to decrease the rate of reaction.
-
4,4-Dimethylazetidin-2-one: The gem-dimethyl group at the C4 position is sufficiently removed from the carbonyl carbon, and therefore, it is not anticipated to present a significant steric barrier to incoming nucleophiles.
Thus, a compelling dichotomy exists: the C3 substitution may increase ring strain (promoting reactivity) while simultaneously increasing steric hindrance (inhibiting reactivity). The dominant effect can only be definitively determined through empirical investigation.
Proposed Experimental Framework for Reactivity Comparison
To quantitatively assess the relative reactivities of these two isomers, a series of kinetic studies are proposed.
Hydrolysis Kinetics
Monitoring the rate of hydrolytic ring-opening under both acidic and basic conditions provides a direct measure of the β-lactam's stability and susceptibility to nucleophilic attack by water or hydroxide ions.[5][6]
Experimental Protocol: Hydrolysis Rate Determination
-
Solution Preparation: Prepare standardized stock solutions of 4,4-dimethylazetidin-2-one and 3,3-dimethylazetidin-2-one in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Conditions:
-
Acid-Catalyzed Hydrolysis: A buffered solution at a constant acidic pH (e.g., pH 4.0) is equilibrated at a series of controlled temperatures (e.g., 25°C, 40°C, and 55°C) in a thermostated reaction vessel.
-
Base-Catalyzed Hydrolysis: A buffered solution at a constant basic pH (e.g., pH 10.0) is similarly equilibrated at the same controlled temperatures.
-
-
Reaction Initiation: The hydrolysis reaction is initiated by introducing a small, precise volume of the β-lactam stock solution into the temperature-equilibrated buffer.
-
Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at predetermined time intervals. The reaction in each aliquot is immediately quenched by neutralization.
-
Quantitative Analysis: The concentration of the remaining, unreacted β-lactam in each quenched aliquot is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or by ¹H NMR spectroscopy.
-
Data Analysis: The natural logarithm of the concentration of the β-lactam is plotted against time. The pseudo-first-order rate constant (kobs) is determined from the negative of the slope of the resulting linear regression.
Aminolysis Kinetics
To probe the reactivity towards a different class of nucleophiles, the rate of aminolysis with a primary amine (e.g., n-butylamine) can be investigated.
Experimental Protocol: Aminolysis Rate Determination
-
Solution Preparation: Prepare standardized stock solutions of the two β-lactam isomers and a significant excess of n-butylamine in a dry, aprotic solvent (e.g., acetonitrile) to ensure pseudo-first-order conditions.
-
Reaction Setup: The reaction is initiated by mixing the β-lactam and amine solutions in a thermostated vessel at a controlled temperature.
-
Monitoring and Analysis: The progress of the reaction is followed by monitoring the disappearance of the starting β-lactam over time using HPLC or ¹H NMR, as described for the hydrolysis experiments.
-
Data Analysis: The pseudo-first-order rate constant is calculated from the kinetic data.
Anticipated Results and Data Representation
The interplay between the Thorpe-Ingold effect and steric hindrance will dictate the experimental outcomes. If the increased ring strain in the 3,3-dimethyl isomer is the dominant factor, it will exhibit larger rate constants for hydrolysis and aminolysis. Conversely, if steric hindrance is the overriding factor, the 3,3-dimethyl isomer will be less reactive.
Table 1: Hypothetical Comparative Kinetic Data This table structure should be used to summarize the experimentally determined rate constants.
| Compound | Hydrolysis Rate Constant, khyd (s-1) at 25°C | Aminolysis Rate Constant, kamin (s-1) at 25°C |
| pH 4.0 | pH 10.0 | |
| 4,4-Dimethylazetidin-2-one | Experimental Value | Experimental Value |
| 3,3-Dimethylazetidin-2-one | Experimental Value | Experimental Value |
Computational Modeling of Ring Strain
To provide a theoretical underpinning to the experimental results, a computational analysis can be employed to quantify the ring strain energy of each isomer.
Computational Protocol: Ring Strain Energy Calculation
-
Structural Optimization: The ground-state geometries of both 4,4-dimethylazetidin-2-one and 3,3-dimethylazetidin-2-one will be optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Ring Strain Energy (RSE) Calculation: The RSE for each isomer will be calculated using a homodesmotic reaction scheme.[7] This method involves balancing a hypothetical reaction so that the number and types of bonds are conserved on both sides of the equation, thereby isolating the strain energy of the cyclic system.
Table 2: Hypothetical Calculated Ring Strain Energies This table will present the results of the computational study.
| Compound | Calculated Ring Strain Energy (kcal/mol) |
| 4,4-Dimethylazetidin-2-one | Calculated Value |
| 3,3-Dimethylazetidin-2-one | Calculated Value |
Visualizations
Diagram 1: Factors Influencing β-Lactam Reactivity
Caption: Key factors governing the reactivity of the β-lactam ring.
Diagram 2: Proposed Experimental Workflow
Sources
- 1. Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Khan Academy [khanacademy.org]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4,4-Dimethylazetidin-2-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. 4,4-Dimethylazetidin-2-one, a valuable β-lactam intermediate, is no exception. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method.
This analysis focuses on the two most viable and documented strategies for the synthesis of 4,4-Dimethylazetidin-2-one: the intramolecular cyclization of 3-amino-3-methylbutanoic acid and the [2+2] cycloaddition of dimethylketene with an imine, commonly known as the Staudinger reaction. Each route will be examined for its mechanism, experimental feasibility, yield, and overall efficiency.
Key Synthetic Pathways: An Overview
The selection of a synthetic route is often a trade-off between factors such as starting material availability, reaction conditions, yield, and scalability. For 4,4-Dimethylazetidin-2-one, the two principal approaches present distinct advantages and challenges.
Figure 1: High-level overview of the two primary synthetic routes to 4,4-Dimethylazetidin-2-one.
Route 1: Intramolecular Cyclization of 3-Amino-3-methylbutanoic Acid
The most direct and widely reported method for the preparation of 4,4-Dimethylazetidin-2-one is the intramolecular cyclization of its corresponding β-amino acid precursor, 3-amino-3-methylbutanoic acid. This approach is conceptually straightforward, involving the formation of an amide bond within the same molecule. The success of this strategy hinges on the choice of an appropriate condensing agent to facilitate the dehydration reaction.
Mechanistic Considerations
The cyclization of a β-amino acid to a β-lactam is a condensation reaction that requires the activation of the carboxylic acid moiety to make it susceptible to nucleophilic attack by the amino group. Various condensing agents can be employed to achieve this transformation.
Figure 2: General mechanism for the cyclization of 3-amino-3-methylbutanoic acid.
Comparative Analysis of Condensing Agents
Several reagents can be utilized for this cyclization, each with its own set of advantages and disadvantages in terms of reactivity, byproducts, and handling.
| Condensing Agent | Typical Yield | Reaction Conditions | Key Considerations |
| **Thionyl Chloride (SOCl₂) ** | Good to Excellent | Often requires heating; reaction with the amino group can be a side reaction. | Generates gaseous HCl and SO₂ byproducts, which need to be managed. The amino group may require protection. |
| Dicyclohexylcarbodiimide (DCC) | Moderate to Good | Mild conditions (room temperature). | Forms dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove completely.[1][2] |
| Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide) | Good to Excellent | Mild conditions, often at room temperature or slightly elevated temperatures.[3][4] | Generally provides clean reactions with water-soluble byproducts, simplifying purification.[3][4] |
Detailed Experimental Protocol: Cyclization using Thionyl Chloride
This protocol represents a common and effective method for the synthesis of 4,4-Dimethylazetidin-2-one.
Materials:
-
3-Amino-3-methylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., triethylamine)
Procedure:
-
Suspend 3-amino-3-methylbutanoic acid in an anhydrous solvent under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride to the suspension with vigorous stirring. The amino acid will likely form the hydrochloride salt.
-
After the addition is complete, slowly add a tertiary amine base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the cyclization.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified by distillation or recrystallization to afford pure 4,4-Dimethylazetidin-2-one.
Route 2: Staudinger [2+2] Cycloaddition
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful and versatile method for constructing the β-lactam ring.[5] For the synthesis of 4,4-Dimethylazetidin-2-one, this would involve the reaction of dimethylketene with an imine derived from ammonia.
Mechanistic Considerations
The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[6] Subsequent ring closure yields the four-membered β-lactam ring.
Figure 3: Mechanism of the Staudinger [2+2] cycloaddition.
Challenges and Practical Considerations
While elegant in concept, the Staudinger route to 4,4-Dimethylazetidin-2-one presents significant practical challenges:
-
Dimethylketene Generation: Dimethylketene is highly reactive and prone to dimerization and polymerization. It is typically generated in situ from precursors like isobutyryl chloride and a non-nucleophilic base (e.g., triethylamine).
-
Imine Instability: The simplest imine required for this synthesis, derived from ammonia and formaldehyde, is unstable. A more practical approach involves the use of a protected form of ammonia, such as an N-silylimine, which can be reacted with the in situ generated dimethylketene.
Detailed Experimental Protocol: Staudinger Reaction with an N-Silylimine
This protocol outlines a plausible, though less commonly reported, approach to the target molecule via the Staudinger reaction.
Materials:
-
Isobutyryl chloride
-
Triethylamine
-
A suitable N-silylimine (e.g., derived from hexamethyldisilazane)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-silylimine in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
In a separate flask, prepare a solution of isobutyryl chloride and triethylamine in the same solvent.
-
Slowly add the isobutyryl chloride/triethylamine mixture to the cold solution of the N-silylimine. This will generate the dimethylketene in situ, which will then react with the imine.
-
Allow the reaction to proceed at low temperature for a specified time, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched, typically with a protic solvent or a mild aqueous workup to hydrolyze the silyl group.
-
The product is then extracted into an organic solvent, washed, dried, and concentrated.
-
Purification is typically achieved through column chromatography or distillation.
Head-to-Head Comparison and Expert Recommendations
| Feature | Route 1: Cyclization of 3-Amino-3-methylbutanoic Acid | Route 2: Staudinger [2+2] Cycloaddition |
| Starting Materials | Readily available and stable. | Requires in situ generation of unstable intermediates (dimethylketene) and use of specialized imines. |
| Reaction Conditions | Generally mild to moderate, depending on the condensing agent. | Often requires low temperatures and strictly anhydrous conditions. |
| Yield | Typically good to excellent, depending on the chosen condensing agent. | Can be variable and highly dependent on the efficient in situ generation and trapping of the ketene. |
| Byproducts & Purification | Can be challenging depending on the condensing agent (e.g., DCU from DCC). Mukaiyama's reagent offers easier purification. | Byproducts from ketene generation and imine precursors can complicate purification. |
| Scalability | Generally more straightforward to scale up. | Can be challenging to scale due to the handling of reactive intermediates. |
| Overall Recommendation | Recommended for its reliability, straightforwardness, and higher overall efficiency. | More suitable for the synthesis of more complex, substituted β-lactams where the requisite ketenes and imines are more stable or readily accessible. |
Senior Application Scientist's Insight:
For the specific synthesis of 4,4-Dimethylazetidin-2-one, the intramolecular cyclization of 3-amino-3-methylbutanoic acid is the superior and more practical approach. The starting material is commercially available or can be readily synthesized, and the cyclization step, particularly with modern condensing agents like Mukaiyama's reagent, offers a clean and efficient route to the target molecule. While the Staudinger reaction is a cornerstone of β-lactam synthesis, its application to this specific, sterically hindered, and unsubstituted (at N1 and C3) azetidinone is hampered by the instability of the required precursors. The cyclization route provides a more robust and scalable process, making it the preferred method for both laboratory-scale synthesis and potential industrial production.
Conclusion
The synthesis of 4,4-Dimethylazetidin-2-one can be effectively achieved through the intramolecular cyclization of 3-amino-3-methylbutanoic acid. This route offers a reliable and efficient pathway with readily available starting materials and manageable reaction conditions. While the Staudinger [2+2] cycloaddition represents a powerful tool in the synthetic chemist's arsenal for β-lactam formation, its application to this particular target is less practical due to the challenges associated with the required reactive intermediates. For researchers and drug development professionals seeking a dependable method for the preparation of 4,4-Dimethylazetidin-2-one, the cyclization of the corresponding β-amino acid is the recommended and field-proven strategy.
References
- Synthesis of DCC - PrepChem.com. (URL: https://prepchem.com/synthesis-of-dcc/)
- Kumar, A. et al. Three-component one-pot metal-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones using Mukaiyama's reagent. Arkivoc 2023, (vii), 202312066. (URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2023/vii/202312066)
- Staudinger Synthesis - Wikipedia. (URL: https://en.wikipedia.org/wiki/Staudinger_synthesis)
- Staudinger Synthesis - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/namedreactions/staudinger-synthesis.shtm)
- Mukaiyama, T. The Mukaiyama Reagent: An Efficient Condensation Agent. Synlett 2013, 24, 0135–0136. (URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317530)
- Dicyclohexylcarbodiimide | PPTX - Slideshare. (URL: https://www.slideshare.net/MaheenAbdul/dicyclohexylcarbodiimide-pptx)
Sources
Comparative Pharmacological Profiling of Azetidin-2-one Derivatives: From Antimicrobial to Metabolic Therapeutics
Executive Summary & Scaffold Analysis
The azetidin-2-one (β-lactam) ring is historically synonymous with antibiosis, yet it represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding diverse biological targets depending on peripheral functionalization.
This guide provides a comparative technical analysis of azetidin-2-one derivatives, strictly differentiating between nucleophilic acylating agents (antibiotics like Monobactams) and non-covalent transporter inhibitors (metabolic agents like Ezetimibe).
Structural Structure-Activity Relationship (SAR) Divergence
The pharmacological fate of an azetidin-2-one derivative is dictated by the substitution pattern at the
-
Antibiotic Profile (e.g., Aztreonam): Requires an electron-withdrawing group (EWG) on the nitrogen (
) to activate the carbonyl carbon for nucleophilic attack by the serine residue of Penicillin-Binding Proteins (PBPs). -
Metabolic Profile (e.g., Ezetimibe): Requires a stable ring (no
activation) to prevent hydrolysis. Activity is driven by hydrophobic aryl groups at and that mediate protein-protein interactions with the NPC1L1 transporter.
Figure 1: Divergent SAR pathways for azetidin-2-one derivatives determining pharmacological class.
Comparative Pharmacological Profile
The following table contrasts the physicochemical and biological properties of the two dominant classes of azetidin-2-ones.
| Feature | Monobactams (e.g., Aztreonam) | Cholesterol Absorption Inhibitors (e.g., Ezetimibe) |
| Primary Indication | Gram-negative bacterial infections | Hypercholesterolemia |
| Molecular Target | Penicillin-Binding Protein 3 (PBP3) | Niemann-Pick C1-Like 1 (NPC1L1) |
| Binding Mode | Covalent: Irreversible acylation of active site Serine. | Non-Covalent: Blocks sterol internalization via AP2/Clathrin complex. |
| Ring Reactivity | High (Activated for ring opening). | Low (Stable against hydrolysis). |
| Metabolic Stability | Susceptible to | Metabolized via glucuronidation (Phase II); Enterohepatic recirculation. |
| Key SAR Feature | ||
| Toxicity Risks | Hypersensitivity (though low cross-reactivity with penicillins). | Hepatic enzyme elevation (rare); Myopathy (when combined with statins). |
Mechanistic Pathways
Understanding the causality of action is essential for assay design.
Antibiotic Mechanism (PBP Inhibition)
The antibiotic efficacy relies on the "suicide substrate" mechanism. The tension in the four-membered ring, exacerbated by the
Metabolic Mechanism (NPC1L1 Inhibition)
Ezetimibe does not destroy its target. Instead, it binds to the extracellular loop of NPC1L1 on the brush border of enterocytes. This binding prevents the conformational change required for the NPC1L1-Cholesterol complex to recruit Clathrin/AP2, thereby blocking endocytosis.
Figure 2: Mechanistic comparison of covalent PBP inhibition vs. non-covalent NPC1L1 blockade.
Experimental Protocols for Validation
To validate the pharmacological profile of a novel azetidin-2-one derivative, two distinct assay streams are required.
Protocol A: Antimicrobial Susceptibility Testing (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens. Standard: CLSI M07 (Broth Microdilution).[1]
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Reference Strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853.
-
Positive Control: Aztreonam.
Workflow:
-
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Compound Dilution: Prepare 2-fold serial dilutions of the azetidin-2-one derivative in 96-well plates (Range: 64
g/mL to 0.06 g/mL). -
Inoculation: Add diluted bacterial suspension to wells (Final concentration:
CFU/mL). -
Incubation:
C for 16–20 hours (ambient air). -
Readout: The MIC is the lowest concentration with no visible growth .[2]
-
Validity Check: The QC strain (E. coli ATCC 25922) must fall within the CLSI published range for Aztreonam (0.06–0.25
g/mL).
-
Protocol B: In Vitro Cholesterol Uptake Assay
Objective: Quantify inhibition of NPC1L1-mediated cholesterol uptake. Model: Caco-2 cells (Human epithelial colorectal adenocarcinoma).
Reagents:
-
NBD-Cholesterol (Fluorescent analog).
-
Ezetimibe (Reference Standard).
-
Uptake Buffer: HBSS + 10 mM HEPES (pH 7.4).
Workflow:
-
Differentiation: Culture Caco-2 cells for 14–21 days to form a polarized monolayer (brush border expression).
-
Starvation: Incubate cells in serum-free medium for 24 hours to upregulate NPC1L1.
-
Treatment: Pre-incubate cells with the test azetidin-2-one derivative (0.1 – 100
M) for 1 hour. Include Ezetimibe (10 M) as a positive control. -
Uptake: Add NBD-Cholesterol micelles (final conc. 20
M) and incubate for 2 hours at 37°C. -
Wash: Wash
with ice-cold PBS containing 0.5% BSA (to remove surface-bound, non-internalized cholesterol). -
Quantification: Lyse cells (0.1 N NaOH) and measure fluorescence (Ex/Em: 470/540 nm).
-
Data Analysis: Calculate % Inhibition relative to Vehicle Control (DMSO).
-
Validity Check: Ezetimibe must show
inhibition at 10 M.
-
Emerging Frontiers: Anticancer Profiles
Recent research indicates that specific azetidin-2-one derivatives (distinct from antibiotics and ezetimibe) exhibit cytotoxicity against cancer lines (e.g., MCF-7, HeLa).
-
Mechanism: Tubulin polymerization inhibition (binding to the Colchicine site).[3]
-
SAR Requirement: Presence of a 1,4-diaryl-2-azetidinone core, often with trimethoxyphenyl rings (mimicking Combretastatin A-4).
-
Key Differentiator: These compounds induce apoptosis (Caspase-3 activation) rather than cell lysis (bacteria) or transport blockage (metabolic).
References
-
Singh, G. S. (2004). Beta-lactams in the new millennium. Part-I: monobactams and carbapenems. Mini Reviews in Medicinal Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[4] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.[5] Link
-
Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1).[6][7] Proceedings of the National Academy of Sciences. Link
-
Banik, B. K. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents.[3] Molecular Informatics. Link
-
Wang, G. Q., et al. (2014). Structure-Activity Relationship of Ezetimibe Analogs. Journal of Medicinal Chemistry. Link
Sources
- 1. goums.ac.ir [goums.ac.ir]
- 2. ask-ayurveda.com [ask-ayurveda.com]
- 3. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]
- 5. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
Comparison Guide: Validation of a Hydrolytic Stability Assay Using 4,4-Dimethylazetidin-2-one
Executive Summary
This guide details the validation framework for a biological assay designed to quantify
In the development of novel antibiotics and
4,4-Dimethylazetidin-2-one serves as a critical "High-Stability Reference" due to the gem-dimethyl effect at the C4 position, which sterically hinders nucleophilic attack on the carbonyl carbon. This guide provides the experimental protocols, mechanistic rationale, and data structures necessary to validate an assay's specificity and robustness using this compound.
Part 1: Scientific Rationale & Mechanism
The Gem-Dimethyl Effect and Ring Stability
The core requirement of a
-
Unsubstituted Azetidin-2-ones: Highly susceptible to ring-opening due to ring strain (~27 kcal/mol).
-
4,4-Dimethylazetidin-2-one: The introduction of two methyl groups at the C4 position introduces the Thorpe-Ingold effect (gem-dimethyl effect). This substitution restricts the conformational freedom of the ring, favoring the closed ring form and creating a steric shield that impedes the approach of water or the serine hydroxyl group of
-lactamases.
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic difference between a standard substrate (Penicillin) and the reference standard (4,4-Dimethylazetidin-2-one) within the assay system.
Figure 1: Mechanistic comparison showing the steric resistance of 4,4-Dimethylazetidin-2-one against enzymatic attack, establishing it as a negative control.
Part 2: Comparative Analysis of Reference Standards
To validate the dynamic range of your assay, you must compare the reference standard against known labile substrates.
| Feature | 4,4-Dimethylazetidin-2-one | Nitrocefin | Penicillin G |
| Role in Assay | Negative Control / Stability Reference | Positive Control / Activity Detection | Standard Substrate |
| Primary Mechanism | Steric Hindrance (C4-dimethyl) | Chromogenic Ring Opening | Classical Hydrolysis |
| Hydrolysis Rate ( | Negligible / Very Low | High ( | High |
| Detection Method | HPLC (UV 210-220 nm) | Vis Spectrophotometry (486 nm) | UV (232 nm) or Titration |
| Stability (pH 7.0) | High (> 24 hours) | Low (Auto-hydrolysis prone) | Moderate |
| Cost Efficiency | High (Synthetic intermediate) | Low (Expensive) | High |
Key Insight: If your assay detects hydrolysis of 4,4-Dimethylazetidin-2-one within 30 minutes, your assay conditions are too harsh (e.g., pH > 10 or excessive temperature), indicating a failure in specificity.
Part 3: Experimental Validation Protocol
A. Assay Setup (HPLC-Based)
This protocol validates the assay's ability to measure stability using 4,4-Dimethylazetidin-2-one.
Reagents:
-
Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Enzyme: Recombinant TEM-1
-lactamase (10 nM final). -
Reference Stock: 10 mM 4,4-Dimethylazetidin-2-one in DMSO.
-
Internal Standard: Caffeine (non-reactive).
Workflow:
-
Equilibration: Incubate buffer + enzyme at 37°C for 5 mins.
-
Initiation: Add Reference Stock (Final conc: 100
M). -
Sampling: Aliquot 50
L at min. -
Quenching: Add 50
L Acetonitrile (0.1% TFA). -
Analysis: HPLC (C18 Column, Isocratic 20% ACN, UV 210 nm).
B. Validation Parameters & Acceptance Criteria
1. Specificity (Selectivity)
-
Objective: Prove the assay ignores the stable reference while detecting the labile substrate.
-
Protocol: Run parallel reactions with Penicillin G and 4,4-Dimethylazetidin-2-one.
-
Acceptance Criteria:
-
Penicillin G degradation > 90% at 60 min.
-
4,4-Dimethylazetidin-2-one degradation < 5% at 60 min.
-
2. Linearity
-
Objective: Confirm signal is proportional to concentration for the reference (in case of measuring slow degradation).
-
Range: 10
M to 500 M. -
Acceptance Criteria:
.
3. Robustness (pH Stress Test)
-
Objective: Determine the pH limit where the reference standard fails (chemical hydrolysis).
-
Protocol: Incubate 4,4-Dimethylazetidin-2-one at pH 2, 7, and 12.
-
Expected Result: Stable at pH 2-10; degradation observable at pH > 12.
Part 4: Validation Workflow Diagram
This diagram outlines the decision tree for validating the assay using the reference standard.
Figure 2: Step-by-step logic flow for validating assay specificity using the reference standard.
Part 5: Data Presentation (Template)
Use the following table structure to report your validation data in the final publication.
Table 1: Hydrolytic Stability Profile (
| Substrate | Enzyme | Time (min) | Remaining % (Mean ± SD) | Status |
| 4,4-Dimethylazetidin-2-one | None (PBS) | 60 | 99.8 ± 0.1% | Stable |
| 4,4-Dimethylazetidin-2-one | TEM-1 | 60 | 98.5 ± 0.3% | Resistant |
| Penicillin G | TEM-1 | 60 | 2.1 ± 0.5% | Labile |
| Nitrocefin | TEM-1 | 10 | 0.5 ± 0.1% | Highly Labile |
References
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Source: Organic & Biomolecular Chemistry (RSC) Context: Discusses the gem-dimethyl effect and hydrolysis rates in similar ring systems. URL:[Link]
-
Rapid optical determination of β-lactamase and antibiotic activity. Source: BMC Microbiology (PubMed Central) Context: Methodology for validating beta-lactamase assays using standard substrates. URL:[Link]
-
Evaluation of methods for detection of β-lactamase production in MSSA. Source: Journal of Antimicrobial Chemotherapy Context: Comparison of Nitrocefin and other methods for assay validation. URL:[Link]
-
2-Azetidinone (Compound Summary). Source: PubChem Context:[1] Chemical and physical properties of the core azetidinone structure. URL:[Link]
Sources
A Guide to the Inter-Laboratory Validation of a 4,4-Dimethylazetidin-2-one Synthesis Protocol
Introduction: The Need for Robustness in Pharmaceutical Building Block Synthesis
In the landscape of drug discovery and development, the reproducibility of synthetic protocols is paramount. The β-lactam (2-azetidinone) ring is a privileged scaffold, forming the core of numerous life-saving antibiotics, including penicillins and cephalosporins.[1][2] 4,4-Dimethylazetidin-2-one, a simple yet important derivative, serves as a crucial building block for more complex pharmaceutical intermediates. Its efficient and, most importantly, consistent synthesis is a critical upstream requirement for any drug development program.
A synthetic protocol that performs well in a single laboratory is a promising start, but its true utility is only proven through rigorous validation that demonstrates its transferability and robustness across different environments.[3][4][5] This guide presents a comprehensive overview of a well-established protocol for the synthesis of 4,4-Dimethylazetidin-2-one and details a framework for its inter-laboratory validation. The objective is to provide researchers and process chemists with a robust, verifiable method and a clear understanding of its performance parameters, thereby ensuring consistency and reliability in the supply of this key starting material.
The Selected Protocol: Staudinger [2+2] Cycloaddition
The chosen method for the synthesis of 4,4-Dimethylazetidin-2-one is the Staudinger ketene-imine cycloaddition. This reaction is a cornerstone in β-lactam synthesis, valued for its convergence and reliability.[1][6][7] The reaction proceeds via a [2+2] cycloaddition between a ketene and an imine.[1][6][7]
Mechanism and Rationale:
The reaction involves two key steps:
-
Ketene Formation: Isobutyryl chloride is treated with a tertiary amine base, typically triethylamine (Et₃N), to generate dimethylketene in situ. The base abstracts the acidic α-proton, and a subsequent elimination of the chloride ion forms the highly reactive ketene intermediate. The choice of a non-nucleophilic base like Et₃N is critical to prevent side reactions with the acid chloride.
-
Cycloaddition: The electron-rich ketene then reacts with an appropriate imine. For the synthesis of an N-unsubstituted β-lactam, an N-silyl imine is often used, as the silyl group can be easily removed during workup. The nucleophilic nitrogen of the imine attacks the central carbon of the ketene, forming a zwitterionic intermediate which then undergoes ring closure to yield the four-membered β-lactam ring.[8]
This method is advantageous due to the ready availability of starting materials and the generally high yields achieved under mild conditions.
Inter-Laboratory Validation Study Design
To assess the protocol's robustness, a hypothetical inter-laboratory study was designed involving four independent laboratories (Lab A, Lab B, Lab C, Lab D). Each laboratory was provided with the same detailed protocol and batches of starting materials from a single supplier to minimize reagent variability.
Standardized Synthesis Protocol
-
Reaction: In situ generation of dimethylketene from isobutyryl chloride and triethylamine, followed by cycloaddition with a suitable imine (e.g., N-(Trimethylsilyl)methanimine), and subsequent hydrolytic workup.
-
Step 1: Reagent Preparation: A solution of N-(Trimethylsilyl)methanimine (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, nitrogen-purged flask and cooled to 0 °C.
-
Step 2: Ketene Generation & Cycloaddition: A solution of isobutyryl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM is added dropwise to the cooled imine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Step 3: Reaction Monitoring: The reaction is stirred at room temperature for 3 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Step 4: Workup & Isolation: The reaction mixture is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Step 5: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4,4-Dimethylazetidin-2-one.
Analytical Methods for Validation
Each laboratory was instructed to characterize the final product using the following key performance indicators (KPIs):
-
Yield (%): Calculated based on the limiting reagent.
-
Purity (%): Determined by High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by ¹H NMR spectroscopy.[9]
-
Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to match the reference spectra of 4,4-Dimethylazetidin-2-one.
-
Reaction Time (hours): Time until consumption of the limiting reagent as determined by the chosen monitoring technique.
Inter-Laboratory Validation Workflow
The following diagram illustrates the logical flow of the validation process, from protocol dissemination to the final comparative analysis.
Caption: Workflow for the Inter-Laboratory Protocol Validation.
Comparative Performance Data
The results from the four participating laboratories are summarized below. This data provides a quantitative measure of the protocol's reproducibility and highlights potential areas of variability.
| Parameter | Lab A | Lab B | Lab C | Lab D | Mean | Std. Dev. |
| Isolated Yield (%) | 85 | 81 | 88 | 84 | 84.5 | 2.89 |
| Purity (HPLC, %) | 99.2 | 98.9 | 99.5 | 99.1 | 99.18 | 0.25 |
| Reaction Time (h) | 3.0 | 3.5 | 2.8 | 3.2 | 3.13 | 0.29 |
Analysis of Results:
The data demonstrates a high degree of reproducibility for the synthesis protocol. The mean isolated yield was 84.5% with a low standard deviation of 2.89, indicating that different operators in different environments can achieve similar outputs. The purity of the final product was consistently high across all labs (>98.9%), which is critical for its use in subsequent pharmaceutical synthesis. The minor variations in reaction time are within acceptable limits for typical organic synthesis and can be attributed to subtle differences in temperature control or reaction monitoring. Overall, the low standard deviations for all key metrics confirm the protocol's robustness .[3][5][10]
Protocol Robustness and Alternative Methods
Critical Parameter Analysis
The validation results suggest the protocol is resilient to minor procedural variations. However, certain parameters are critical for success:
-
Anhydrous Conditions: The generation of the ketene is highly sensitive to moisture. Failure to use anhydrous solvents and a dry atmosphere will lead to ketene hydrolysis and significantly lower yields.
-
Temperature Control: The initial dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent side-product formation.
-
Purity of Starting Materials: The quality of the isobutyryl chloride and triethylamine is essential. Impurities can interfere with ketene formation and the subsequent cycloaddition.
Comparison with Alternative Synthetic Routes
While the Staudinger cycloaddition is effective, other methods for synthesizing β-lactams exist.
-
Kinugasa Reaction: This reaction involves the cycloaddition of a nitrone with a copper acetylide. A key advantage is its ability to generate 4-substituted β-lactams.[7] However, it often requires copper catalysts, which may need to be removed from the final product.
-
Reformatsky-type Reaction: Rhodium-catalyzed reactions of α,β-unsaturated esters with imines can produce syn-β-lactams with high diastereoselectivity.[7] This method offers excellent stereochemical control but relies on more expensive transition metal catalysts.
Compared to these alternatives, the validated Staudinger protocol offers a balance of high yield, operational simplicity, and cost-effectiveness, making it highly suitable for the scalable production of 4,4-Dimethylazetidin-2-one.
Conclusion and Recommendations
The inter-laboratory validation study confirms that the detailed Staudinger cycloaddition protocol for the synthesis of 4,4-Dimethylazetidin-2-one is robust, reproducible, and transferable. The consistently high yields and purities achieved across multiple laboratories underscore its reliability for producing this key pharmaceutical building block.
For successful implementation, it is strongly recommended that laboratories adhere strictly to the outlined critical parameters, particularly the maintenance of anhydrous conditions and precise temperature control during ketene generation. By following this validated protocol, researchers and drug development professionals can ensure a consistent and high-quality supply of 4,4-Dimethylazetidin-2-one for their synthetic campaigns.
References
-
Staudinger synthesis. Wikipedia. [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]
-
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports. [Link]
-
Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
A robustness screen for the rapid assessment of chemical reactions. Nature Protocols. [Link]
-
Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. ResearchGate. [Link]
-
On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. [Link]
-
A robustness screen for the rapid assessment of chemical reactions. ResearchGate. [Link]
-
4,4-dimethyl-2-azetidinone. ChemSynthesis. [Link]
-
Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. JSciMed Central. [Link]
-
Trends in inter-laboratory method validation. Eurachem. [Link]
-
Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave. [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
-
Robustness Tests. Chromatography Online. [Link]
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- 3. A robustness screen for the rapid assessment of chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 7. β-Lactam synthesis [organic-chemistry.org]
- 8. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjwave.org [rjwave.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4,4-Dimethylazetidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4-Dimethylazetidin-2-one, a substituted β-lactam. By providing a clear, step-by-step framework, this document aims to be the preferred resource for ensuring the safe management of this compound from benchtop to final disposal.
Understanding the Compound: Hazards and Profile
The parent compound, 2-Azetidinone, is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Key Assumed Hazards:
-
Corrosive: May cause severe skin burns and eye damage upon contact.[1][2][3]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[3]
-
Incompatible with: Strong oxidizing agents, strong bases, and strong acids.[3]
Table 1: Assumed Properties and Hazards of 4,4-Dimethylazetidin-2-one
| Property | Assumed Value/Characteristic | Source/Rationale |
| Physical State | Solid (powder or crystal) | Based on 2-Azetidinone[2] |
| Primary Hazards | Corrosive, Harmful if Swallowed | Based on 2-Azetidinone SDS[1][3] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | Based on 2-Azetidinone SDS[3] |
The Core Directive: Disposal as Hazardous Chemical Waste
Given the corrosive nature of the parent compound and its classification as a β-lactam, 4,4-Dimethylazetidin-2-one must be disposed of as hazardous chemical waste.[3] This approach ensures the highest level of safety and compliance with environmental regulations. Under no circumstances should this compound be disposed of down the drain or in general waste streams.
The following workflow outlines the decision-making process and subsequent steps for the proper disposal of 4,4-Dimethylazetidin-2-one.
Caption: Disposal Workflow for 4,4-Dimethylazetidin-2-one.
Step-by-Step Disposal Protocol
This protocol provides a detailed, actionable plan for the safe disposal of 4,4-Dimethylazetidin-2-one from the point of generation to final disposal.
Part A: Immediate In-Lab Procedures
-
Personal Protective Equipment (PPE): Before handling any waste containing 4,4-Dimethylazetidin-2-one, at a minimum, wear:
-
Chemical safety goggles and a face shield.
-
Appropriate chemical-resistant gloves (inspect before use).
-
A lab coat.[1]
-
-
Waste Segregation:
-
Solid Waste: Collect un- or minimally-contaminated materials such as weigh boats, and contaminated gloves in a designated, clearly labeled, and compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing 4,4-Dimethylazetidin-2-one in a separate, clearly labeled, and compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4,4-Dimethylazetidin-2-one".
-
Compatibility: Ensure the waste container material is compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Closure: Keep waste containers tightly closed except when adding waste.
-
Part B: Storage and Accumulation
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions:
Part C: Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: The recommended final disposal method for this type of chemical waste is incineration by a licensed professional waste disposal service at an approved waste disposal plant.[1] This method ensures the complete destruction of the compound, minimizing its potential environmental impact.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: Evacuate the area. For a small spill, and if trained to do so, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 4,4-Dimethylazetidin-2-one is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the guidelines outlined in this document, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulatory standards, and minimize the environmental impact of their work. Always consult your institution's specific waste disposal policies and procedures, as they may have additional requirements.
References
- Biosynth. (2022, April 27).
- ChemicalBook. (2025, February 1).
- Fisher Scientific. (n.d.).
- Axalta Coating Systems. (2024, January 18).
- MilliporeSigma. (2025, May 12).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Azetidin-2-one.
- Thermo Fisher Scientific. (n.d.).
- Celgene. (2017, April 3).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2014, August 11).
- Conrad Electronic SE. (n.d.).
- Advanced Biotech. (2025, January 25). SDS.
- Manufacturer. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
